Ixazomib citrate EtOH
Description
Properties
Molecular Formula |
C22H29BCl2N2O10 |
|---|---|
Molecular Weight |
563.2 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid;ethanol |
InChI |
InChI=1S/C20H23BCl2N2O9.C2H6O/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23;1-2-3/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30);3H,2H2,1H3/t14-;/m0./s1 |
InChI Key |
RZFIIPNPSUJOHI-UQKRIMTDSA-N |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Ixazomib Citrate Ethanol Solvate
This guide provides a comprehensive technical overview of the chemical structure of Ixazomib citrate ethanol solvate, a critical solid-state form of the first orally administered proteasome inhibitor for the treatment of multiple myeloma.[1] Understanding the precise three-dimensional arrangement of this active pharmaceutical ingredient (API) is paramount for ensuring its stability, bioavailability, and ultimately, its therapeutic efficacy. This document will delve into the molecular architecture, the role of the constituent parts, and the analytical methodologies required for its definitive characterization.
Introduction: The Rationale for a Specific Solid Form
Ixazomib is a potent and reversible inhibitor of the 20S proteasome's chymotrypsin-like activity, which is crucial for protein homeostasis in cancer cells.[2][3] The parent molecule is a peptidic boronic acid.[1] To enhance its stability and enable oral administration, it is formulated as a citrate ester prodrug.[1][4] This prodrug, Ixazomib citrate, rapidly hydrolyzes under physiological conditions to release the active ixazomib molecule.[2][3][4]
The specific solid-state form—the ethanol solvate of Ixazomib citrate—is of particular interest. Solvates are crystalline solid adducts containing either stoichiometric or non-stoichiometric amounts of a solvent incorporated within the crystal lattice. The choice of a specific solvate can significantly influence key physicochemical properties of an API, including:
-
Stability: The crystal lattice of a solvate can be more stable than the anhydrous form.
-
Solubility and Dissolution Rate: These properties are directly linked to bioavailability.[5]
-
Hygroscopicity: The presence of a solvent can affect the material's tendency to absorb moisture.
-
Manufacturability: Consistent crystallization of a specific form is vital for reproducible manufacturing processes.[6]
This guide will focus on the definitive structural elucidation of the ethanol solvate, highlighting the interplay between the ixazomib citrate molecule and the entrapped ethanol.
Molecular Architecture: A Tripartite Structure
The crystal structure of Ixazomib citrate ethanol solvate reveals a complex and elegant molecular assembly. It is not merely a simple mixture but a highly ordered arrangement of three key components: the Ixazomib core, the citrate moiety, and the ethanol solvent molecule.
2.1 The Ixazomib Core
The core structure is a modified peptide boronic acid. It contains a single chiral center, which is unambiguously determined to be the R-stereoisomer.[2][3] In vivo studies confirm that no conversion to the S-stereoisomer occurs after administration.[2]
2.2 The Citrate Moiety: More Than a Salt
Citric acid is widely used in pharmaceuticals as a flavoring agent, buffering agent, and antioxidant.[7] Citrate salts are often employed to improve the solubility and stability of APIs.[8][9] In the case of Ixazomib, citric acid forms a mixed ester-anhydride, creating a prodrug.[1]
Crucially, single-crystal X-ray diffraction reveals that the citrate forms two five-membered rings connected by the boron atom of the ixazomib core.[10] This creates a spirocyclic borate structure, which is a key stabilizing feature of the molecule.[10] This complex is the true molecular structure of ixazomib citrate.[1]
2.3 The Ethanol Solvate: A Structural Buttress
The ethanol molecules are not passive guests in the crystal lattice. They are integral to the overall structure, held in place by a network of hydrogen bonds.[1] The hydroxyl group of the ethanol molecule acts as both a hydrogen bond donor to a carboxylic carbonyl oxygen of the ixazomib citrate and as an acceptor from an amidic N-H group.[1] This intricate hydrogen bonding pattern contributes significantly to the stability of the crystal packing.
The crystal structure of the ethanol solvate is isostructural with the isopropanol solvate, crystallizing in the monoclinic system with the space group P21.[1] The asymmetric unit of the cell contains two molecules of ixazomib citrate and two molecules of the ethanol solvent.[1][11]
Definitive Structural Elucidation: The Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of the Ixazomib citrate ethanol solvate. Single-crystal X-ray diffraction provides the definitive 3D structure, while other techniques offer complementary and confirmatory data.
Caption: Analytical workflow for structural elucidation.
3.1 Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][12] It provides unequivocal information on molecular structure, conformation, and crystal packing.[6][12]
Causality Behind Experimental Choices: The goal is to obtain a high-quality, single crystal suitable for diffraction. The choice of solvent system and crystallization conditions is critical. Slow evaporation is often employed to allow for the ordered growth of a single crystal.[11][13] Cooling the crystal to cryogenic temperatures (e.g., 100-190 K) is a standard practice to minimize thermal vibrations of the atoms, leading to a higher resolution diffraction pattern and a more precise structural model.[14][15]
Experimental Protocol:
-
Crystal Growth: Dissolve Ixazomib citrate in a hot mixture of ethyl acetate and ethanol.[11] Allow for slow, spontaneous evaporation over 20-48 hours.[11][13] Alternatively, dissolve in hot ethanol and allow crystallization in the presence of hexane vapors.[13]
-
Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm) free of visible defects.[15] Mount the crystal on a cryoloop using a cryoprotectant oil.[15]
-
Data Collection: Mount the crystal on a diffractometer equipped with a MoKα or CuKα X-ray source and a CCD or CMOS detector.[14][15] Cool the crystal to 190 K using a cryostream.[14] Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group.[14] Solve the crystal structure using direct methods (e.g., SHELXS) and refine the atomic positions and thermal parameters (e.g., using SHELXL).[14][15]
Data Presentation: The crystallographic data provides the definitive proof of the structure.
| Parameter | Ixazomib Citrate Ethanol Solvate[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Molecules per ASU | 2 (Ixazomib Citrate) + 2 (Ethanol) |
| Key Interactions | Extensive H-bonding involving ethanol |
3.2 Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy
¹¹B NMR is a powerful technique for probing the local environment of the boron atom.[16] The chemical shift is highly sensitive to the hybridization state (sp² vs. sp³) and coordination number of the boron center.[17][18]
Causality Behind Experimental Choices: In Ixazomib citrate, the boron atom is tetracoordinated (sp³ hybridized) due to the formation of the spirocyclic borate ester with citrate.[10] This will result in a distinct upfield chemical shift compared to a trigonal (sp²) boronic acid. This technique provides direct evidence of the boronate ester formation in solution and solid state.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of Ixazomib citrate ethanol solvate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer. Use a boron-free probe.
-
Data Analysis: The spectrum is expected to show a single resonance in the upfield region (typically < 15 ppm) characteristic of a tetracoordinated boronate ester.[17][18] Compare this to the downfield shift (typically > 25 ppm) expected for a trigonal boronic acid.
3.3 Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis techniques used to characterize solvates.[19][20] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[21]
Causality Behind Experimental Choices: For a solvate, heating will cause the release of the trapped solvent molecules. TGA can quantify this mass loss, confirming the stoichiometry of the solvate.[22] DSC will show an endothermic event corresponding to this desolvation process, followed by the melting or decomposition of the desolvated material.[22] This provides critical information on the thermal stability of the solvate.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum TGA or DSC pan.
-
TGA Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the mass loss as a function of temperature. The step corresponding to the loss of ethanol will confirm the solvate stoichiometry.
-
DSC Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the heat flow. Observe the endotherm for desolvation and any subsequent thermal events like melting or decomposition.[22][23]
Data Presentation:
| Analysis | Expected Observation | Interpretation |
| TGA | A distinct mass loss step occurring at a temperature above the boiling point of ethanol. | Quantifies the amount of ethanol in the crystal lattice, confirming the solvate. |
| DSC | A broad endothermic peak corresponding to the TGA mass loss, followed by a sharper endotherm at a higher temperature. | Indicates the energy required for desolvation, followed by the melting of the API.[22] |
Conclusion
The chemical structure of Ixazomib citrate ethanol solvate is a precisely ordered, three-component system. The stability afforded by the spirocyclic borate ester formation with citrate, combined with the extensive hydrogen-bonding network created by the integrated ethanol molecules, results in a specific, stable crystalline form. Definitive characterization requires a synergistic analytical approach, with single-crystal X-ray diffraction providing the ultimate structural proof, and techniques like ¹¹B NMR and thermal analysis offering essential orthogonal verification. A thorough understanding of this structure is fundamental to the control and consistency of Ixazomib as a therapeutic agent.
References
-
Skořepová, E., Čerňa, I., Vlasakova, R., & Zvoníček, V. (2017). True molecular structure of ixazomib citrate. ResearchGate. [Link]
-
Pharmaoffer.com. Citrate salts API Manufacturers | GMP-Certified Suppliers. Pharmaoffer. [Link]
-
Citribel. (2024, September 23). The Role of Citric Acid and Citrates in Pharmaceuticals. Citribel. [Link]
-
Pharmaspecialists.com. (2024, June 14). What is Sodium Citrate Hydrate used for?. Pharmaspecialists. [Link]
-
Lone, S. H., Bhat, K. A., & Ganaie, M. A. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal, 6(1), 107. [Link]
-
Bayview Pharmacy. Sodium Citrate | Active Pharmaceutical Ingredients. Bayview Pharmacy. [Link]
-
Skořepová, E., Čerňa, I., Vlasakova, R., & Zvoníček, V. (2017). Molecular structure of Ixazomib citrate as seen in the single-crystal... ResearchGate. [Link]
-
National Center for Biotechnology Information. Ixazomib citrate. PubChem. [Link]
- Google Patents. (2016). WO2016165677A1 - New forms of ixazomib citrate.
-
Gupta, N., et al. (2019). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 58(4), 431-449. [Link]
-
ChemRxiv. (2020). Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. ChemRxiv. [Link]
-
Wang, Y. C., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 29(23), 5035. [Link]
-
Therapeutic Goods Administration (TGA). (2017). AusPAR Attachment 1: Product Information for Ixazomib citrate. TGA. [Link]
-
Mettler Toledo. Thermal Analysis in the Plastics Industry. Mettler Toledo. [Link]
-
METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. METTLER TOLEDO. [Link]
-
Ghaffari, B., et al. (2021). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Eng. Sci., 16, 1-8. [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
Wang, Y. C., et al. (2024). ¹¹B NMR spectra of N–B-coordinated boronate ester 15 with TBAF (3...). ResearchGate. [Link]
-
News-Medical.Net. (2019, February 26). Thermal Analysis of Pharmaceutical Materials. News-Medical.Net. [Link]
-
Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]
-
Organic Syntheses. boronic esters. Organic Syntheses. [Link]
- Google Patents. (2016). WO2016165677A1 - New forms of ixazomib citrate.
-
Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]
-
Vaddepally, P. K., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 14. [Link]
-
Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron (pp. 44-60). Royal Society of Chemistry. [Link]
-
Takeda. (2021). Prescribing Information for NINLARO® (ixazomib). Takeda. [Link]
-
Therapeutic Goods Administration (TGA). (2017). Australian Public Assessment Report for Ixazomib citrate. TGA. [Link]
-
KEGG. KEGG DRUG: Ixazomib citrate. KEGG. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 7. citribel.com [citribel.com]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. Sodium Citrate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2016165677A1 - New forms of ixazomib citrate - Google Patents [patents.google.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. WO2016165677A1 - New forms of ixazomib citrate - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 20. news-medical.net [news-medical.net]
- 21. mt.com [mt.com]
- 22. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cn-henven.com [cn-henven.com]
Decoding the Molecular Dynamics of Ixazomib Citrate EtOH: 20S Proteasome Inhibition and Pharmacological Workflows
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals.
Executive Summary
Ixazomib citrate is a pioneering, orally bioavailable proteasome inhibitor utilized primarily in the treatment of multiple myeloma. In laboratory and preclinical settings, it is frequently supplied as Ixazomib citrate EtOH (the ethanol solvate, CAS 2026591-78-4), a highly stable crystalline form designed for precise benchtop formulation. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical kinetics of its prodrug hydrolysis, its highly specific mechanism of action (MoA) at the 20S proteasome, and the self-validating experimental protocols required to accurately quantify its pharmacodynamic profile.
Chemical Dynamics: Prodrug Hydrolysis and Target Binding
Ixazomib citrate is not the active moiety; it is a boronic ester prodrug. The esterification of the boronic acid pharmacophore with citric acid drastically improves the compound's stability and oral bioavailability compared to first-generation inhibitors.
Upon exposure to physiological aqueous environments or plasma, the citrate ester rapidly and completely hydrolyzes into Ixazomib (MLN2238) , the biologically active boronic acid . This active form is what penetrates the cell membrane and engages the intracellular target.
Molecular conversion of Ixazomib Citrate to its active form and target binding.
Mechanism of Action: Reversible 20S Proteasome Inhibition
The 26S proteasome is the executioner of the ubiquitin-proteasome system (UPS), responsible for degrading misfolded or unneeded proteins. Its core catalytic complex, the 20S proteasome , contains three primary proteolytic sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).
Ixazomib preferentially targets and inhibits the β5 chymotrypsin-like site . Unlike irreversible inhibitors (e.g., carfilzomib), ixazomib is a reversible inhibitor. Crucially, it exhibits a rapid dissociation half-life of approximately 18 minutes . This fast on-off kinetic profile allows for superior tissue penetration and mitigates the sustained off-target neurotoxicity (peripheral neuropathy) commonly associated with slower-dissociating agents like bortezomib.
Quantitative Pharmacodynamic Data
The following table summarizes the comparative binding kinetics of ixazomib versus the first-generation benchmark, bortezomib.
| Pharmacodynamic Parameter | Ixazomib (Active Form) | Bortezomib |
| Primary Target Subunit | β5 (Chymotrypsin-like) | β5 (Chymotrypsin-like) |
| Inhibition Type | Reversible | Slowly Reversible |
| IC50 (β5 Subunit) | 3.4 nM | ~2.4 nM |
| Dissociation Half-life ( | 18 minutes | 110 minutes |
| Secondary Targets (High Dose) | β1 (IC50: 31 nM) | β1, β2 |
Downstream Pharmacodynamics: The Apoptotic Cascade
By blocking the β5 subunit, ixazomib halts the degradation of polyubiquitinated proteins. Multiple myeloma cells, which are highly secretory and produce massive amounts of immunoglobulins, are uniquely reliant on the proteasome to clear misfolded proteins. The blockade triggers a lethal buildup of these proteins, leading to severe Endoplasmic Reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, caspase-dependent apoptosis.
Downstream apoptotic signaling cascade triggered by 20S proteasome inhibition.
Self-Validating Experimental Methodologies
To ensure scientific integrity, biochemical and cellular assays evaluating ixazomib must be designed with internal controls and mechanistic safeguards. Below are two field-proven, step-by-step protocols with the causality behind critical experimental choices explained.
Protocol A: In Vitro Fluorogenic 20S Proteasome Activity Assay
Objective: Quantify the IC50 of ixazomib against the β5 subunit using a cell-free system. Causality & Validation: We utilize Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin). The LLVY peptide sequence is highly specific to the chymotrypsin-like pocket of the β5 subunit. Cleavage releases AMC, generating a fluorescent signal directly proportional to β5 activity.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.05% NP-40.
-
Causality: EDTA chelates divalent cations to inhibit contaminating metalloproteases that could cause non-specific substrate cleavage. NP-40 stabilizes the 20S complex and prevents it from adhering to the microplate walls.
-
-
Drug Dilution: Reconstitute Ixazomib citrate EtOH in 100% DMSO, then create serial dilutions (0.1 nM to 1000 nM) in assay buffer.
-
Causality: Ensure the final DMSO concentration in the assay well remains below 1% to prevent solvent-induced protein denaturation.
-
-
Enzyme Incubation: Add purified human 20S proteasome (2 nM final concentration) to a black 96-well plate. Add the ixazomib dilutions and incubate for 30 minutes at 37°C.
-
Causality: This pre-incubation allows the reversible binding kinetics of ixazomib to reach a steady state before the substrate is introduced.
-
-
Substrate Addition: Add 10 µM Suc-LLVY-AMC to all wells.
-
Kinetic Read: Immediately measure fluorescence continuously for 1 hour (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.
-
Self-Validation Check: The vehicle control (DMSO only) must show a linear increase in fluorescence over time. A plateau indicates substrate depletion, invalidating the rate calculation.
-
Self-validating workflow for the in vitro 20S proteasome fluorogenic activity assay.
Protocol B: Intracellular Target Engagement via Ubiquitin Accumulation
Objective: Confirm that the in vitro β5 inhibition translates to functional intracellular proteasome blockade in living cancer cells. Causality & Validation: If ixazomib successfully inhibits the proteasome inside the cell, polyubiquitinated proteins will fail to degrade and will accumulate. We validate this via Western blotting for total ubiquitin.
-
Cell Treatment: Seed MM.1S (multiple myeloma) cells at
cells/mL. Treat with vehicle, 10 nM, 50 nM, and 100 nM ixazomib for 6 hours. -
Cell Lysis & DUB Inhibition: Wash cells in cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 5 mM N-ethylmaleimide (NEM) .
-
Causality (Critical Step): During cell lysis, endogenous Deubiquitinating Enzymes (DUBs) become highly active and can rapidly strip ubiquitin chains off proteins, leading to a false negative. NEM is an alkylating agent that irreversibly inhibits DUBs, locking the proteins in their polyubiquitinated state.
-
-
Protein Resolution: Standardize protein concentrations via BCA assay. Load 20 µg of protein per lane onto a 4–12% gradient SDS-PAGE gel.
-
Causality: A gradient gel is required to properly resolve the high-molecular-weight "smear" characteristic of polyubiquitinated proteins (>100 kDa).
-
-
Immunoblotting: Transfer to a PVDF membrane and probe with an anti-ubiquitin primary antibody. Use anti-GAPDH as a loading control. A dose-dependent increase in the high-molecular-weight ubiquitin smear validates intracellular target engagement.
References
-
Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor National Center for Biotechnology Information (PMC) URL:[Link]
-
An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma National Center for Biotechnology Information (PMC) URL:[Link]
-
Ixazomib - Mechanism of Action and Pharmacokinetics Wikipedia, The Free Encyclopedia URL:[Link]
-
Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions National Center for Biotechnology Information (PMC) URL:[Link]
Pharmacodynamics of Ixazomib Citrate EtOH in Multiple Myeloma: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of the pharmacodynamics (PD) of Ixazomib citrate (the drug substance in Ninlaro®), specifically focusing on its hydrolysis from the ethanol solvate prodrug form to the biologically active boronic acid (MLN2238). Unlike first-generation proteasome inhibitors, Ixazomib exhibits distinct dissociation kinetics that drive its tissue penetration and toxicity profile. This document details the molecular mechanism of action, downstream signaling cascades, and standardized experimental protocols for validating PD activity in multiple myeloma (MM) models.
Molecular Mechanism of Action[1][2]
The Prodrug-to-Active Moiety Transition
Ixazomib is administered as Ixazomib citrate , often crystallized as an ethanol solvate (Ixazomib citrate EtOH) to ensure stability and solubility. It is crucial for researchers to understand that the citrate ester is a prodrug .
Upon exposure to physiological aqueous environments (plasma or interstitial fluid), the citrate ester moiety undergoes rapid, spontaneous hydrolysis. This yields the biologically active form, MLN2238 (Ixazomib boronic acid).[1][2][3][4][5]
-
Prodrug: Ixazomib Citrate (MLN9708) – Chemically stable, orally bioavailable.[1][2]
-
Active Moiety: Ixazomib Boronic Acid (MLN2238) – Biologically potent.[1][2]
Proteasome Binding Kinetics
The core pharmacodynamic event is the inhibition of the 20S proteasome .
-
Target: The
5 subunit (chymotrypsin-like activity) is the primary high-affinity target (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> nM). -
Secondary Targets: At higher concentrations, it inhibits
1 (caspase-like) and 2 (trypsin-like) subunits.[3][4] -
Reversibility & Dissociation: Unlike Bortezomib, which has a slow dissociation rate (
min), Ixazomib dissociates approximately 6-fold faster (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> min).[5] This "fast-off" kinetics is hypothesized to allow for better tissue distribution and reduced neurotoxicity while maintaining anti-myeloma efficacy.
Visualization: Hydrolysis and Binding
The following diagram illustrates the conversion of the prodrug and its interaction with the proteasome.
Figure 1: Mechanism of Action: From Prodrug Hydrolysis to Proteasome Inhibition.[6]
Downstream Cellular Pharmacodynamics
Inhibition of the 20S proteasome triggers a cascade of cellular stress responses fatal to malignant plasma cells.
The Unfolded Protein Response (UPR)
Multiple myeloma cells are "addicted" to the proteasome due to their high production of immunoglobulins. Blocking the proteasome causes an accumulation of misfolded proteins in the Endoplasmic Reticulum (ER).
-
ER Stress: Accumulation of poly-ubiquitinated proteins.
-
UPR Activation: Activation of IRE1, PERK, and ATF6 pathways.
-
Terminal UPR: When stress is unresolvable, the UPR shifts from pro-survival to pro-apoptotic, upregulating CHOP and NOXA .
NF- B Inhibition
Constitutive NF-
Visualization: Signaling Pathways
Figure 2: Downstream Pharmacodynamic Effects leading to Apoptosis.
Experimental Methodologies for PD Assessment
To rigorously assess the pharmacodynamics of Ixazomib in a research setting, the following protocols are recommended. These assays validate target engagement (proteasome inhibition) and functional outcome (cell death).[7]
Protocol 1: 20S Proteasome Activity Assay (Fluorogenic)
Objective: Quantify the specific inhibition of the
Materials:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100 (No protease inhibitors!).
-
Substrate: Suc-LLVY-AMC (Specific for
5). -
Control Inhibitor: Bortezomib (for positive control).
Workflow:
-
Cell Treatment: Treat MM cells (e.g., RPMI-8226 or MM.1S) with Ixazomib (1–100 nM) for 1–4 hours.
-
Lysis: Harvest cells, wash with PBS, and lyse in protease-inhibitor-free buffer. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Protein Normalization: Determine protein concentration (BCA Assay) and normalize samples to 1 mg/mL.
-
Assay Setup: In a black 96-well plate, add 10
g of lysate per well. -
Reaction: Add 100
M Suc-LLVY-AMC substrate. -
Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 minutes for 1 hour at 37°C.
-
Calculation: Calculate the slope (RFU/min) for the linear portion. % Activity = (Slope_treated / Slope_control) * 100.
Protocol 2: Western Blotting for PD Biomarkers
Objective: Confirm downstream signaling consequences.
Target Biomarkers:
-
Ubiquitin (K48-linkage): Smear of high molecular weight bands indicates proteasome block.
-
Cleaved Caspase-3: Marker of apoptosis.
-
ATF-4 / CHOP: Markers of UPR activation.
Workflow:
-
Treatment: Treat cells with Ixazomib (e.g.,
dose) for 24 hours. -
Lysis: Use RIPA buffer containing protease inhibitors (to preserve the ubiquitin conjugates you want to detect).
-
Separation: Run 20-30
g protein on 4-12% Bis-Tris gels. -
Detection: Probe with anti-Ubiquitin (P4D1 clone recommended) and anti-Cleaved Caspase-3.
Visualization: Experimental Workflow
Figure 3: Parallel Workflows for Enzymatic and Biomarker Validation.
Quantitative Data Summary
The following table summarizes key pharmacodynamic parameters for Ixazomib compared to the first-generation inhibitor, Bortezomib.
| Parameter | Ixazomib (MLN2238) | Bortezomib | Significance |
| Primary Target | 20S Proteasome ( | 20S Proteasome ( | Same mechanism of action. |
| 3.4 nM | 2.4 nM | Comparable potency in vitro. | |
| Dissociation | ~18 min | ~110 min | Ixazomib has faster "off-rate". |
| Binding Type | Reversible | Reversible | Both are boronic acids. |
| Tissue Penetration | High | Moderate | Faster dissociation aids distribution. |
| Formulation | Oral (Citrate Ester) | IV / SC | Oral route improves compliance. |
References
-
Kupperman, E., et al. (2010). "Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer." Cancer Research.[9] Link
-
Moreau, P., et al. (2016). "Oral Ixazomib, Lenalidomide, and Dexamethasone for Multiple Myeloma." New England Journal of Medicine. Link
-
Gupta, N., et al. (2015).[8] "Clinical Pharmacokinetics and Pharmacodynamics of Ixazomib." Clinical Pharmacokinetics. Link
-
Chauhan, D., et al. (2011). "In vitro and in vivo antitumor activity of a novel oral proteasome inhibitor MLN9708 against multiple myeloma cells." Clinical Cancer Research. Link
-
Muz, B., et al. (2016).[10] "Spotlight on ixazomib: potential in the treatment of multiple myeloma."[11][12][13] Drug Design, Development and Therapy.[10] Link
Sources
- 1. The investigational proteasome inhibitor ixazomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]
- 12. Ixazomib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermodynamic Stability & Solid-State Characterization of Ixazomib Citrate Ethanol Solvate
The following guide provides an in-depth technical analysis of the thermodynamic stability of Ixazomib Citrate Ethanol Solvate . It is designed for pharmaceutical scientists and process engineers involved in the solid-state development of boronic acid proteasome inhibitors.
Executive Summary
Ixazomib citrate (Ninlaro®) represents a critical advancement in proteasome inhibition, utilizing a citrate ester approach to stabilize the reactive boronic acid moiety. While the commercial drug substance is typically a thermodynamically stable anhydrate (often designated as Form 3 or Form 2 depending on the patent nomenclature), the ethanol solvate plays a pivotal role in the purification and crystallization process.
This guide analyzes the thermodynamic boundaries of the ethanol solvate. Unlike the stable anhydrate, the ethanol solvate is a metastable pseudopolymorph . Its stability is governed by solvent activity (
Chemical & Structural Context
The Boronic Acid-Citrate Complex
Ixazomib citrate is a prodrug.[1][2][3][4] The active moiety, Ixazomib, is a peptide boronic acid.[5][6] In its free form, the boronic acid group is susceptible to oxidative deboronation and trimerization into boroxines. The condensation with citric acid forms a macrocyclic ester, significantly increasing chemical stability.
-
Molecular Formula:
-
Crystal System (Ethanol Solvate): Monoclinic, Space Group
[6] -
Stoichiometry: Typically 1:1 or 1:2 (Host:Guest) depending on the specific lattice channel occupancy. Patent literature (WO2016165677) identifies a structure with two molecules of Ixazomib citrate and two molecules of ethanol in the asymmetric unit.
Solvation Architecture
In the ethanol solvate, ethanol molecules are not merely surface-adsorbed but are integral to the crystal lattice, often occupying specific voids or channels stabilized by hydrogen bonding with the citrate carbonyls or the amide backbone of the peptide linker. This structural integration creates a distinct thermodynamic energy minimum, albeit one that is usually higher in energy (less stable) than the dense packing of the anhydrous Form 3.
Thermodynamic Characterization
Thermal Analysis & Desolvation Kinetics
The stability of the ethanol solvate is best characterized by its response to thermal stress. The desolvation process is rarely a single-step event; it involves the breaking of hydrogen bonds followed by the reorganization of the host lattice.
Thermogravimetric Analysis (TGA):
-
Expected Profile: A distinct weight loss step typically occurring between 60°C and 110°C.
-
Calculation: For a 1:1 solvate, the theoretical weight loss is calculated as:
-
Interpretation: If the TGA shows a broad, continuous loss starting from ambient temperature, the ethanol is likely channel-bound with weak interactions (non-stoichiometric). A sharp step implies a stoichiometric solvate with specific binding sites.
Differential Scanning Calorimetry (DSC):
-
Endotherm 1 (
): Broad endotherm corresponding to solvent release (matches TGA). -
Recrystallization Exotherm (
): Immediately following desolvation, the collapsed amorphous or metastable lattice often recrystallizes into a stable anhydrate (e.g., Form 3). -
Melting Endotherm (
): The final peak corresponds to the melting of the stable anhydrate (typically >200°C for Ixazomib Citrate forms).
Relative Stability & Phase Transformations
The ethanol solvate is thermodynamically unstable relative to the anhydrate at ambient conditions (low ethanol vapor pressure). However, in an ethanol-rich environment, it may become the stable form.
Key Transformation Pathways:
-
Solvate
Desolvated (Metastable): Occurs upon drying. The lattice may collapse into an amorphous state or a disordered "Form 1". -
Desolvated
Stable Anhydrate (Form 3): Occurs upon heating or exposure to humidity (plasticization). -
Slurry Conversion: In pure ethanol, the solvate is likely the stable solid phase. In Ethanol/Heptane mixtures, the stability shifts toward the anhydrate as the water activity or antisolvent ratio increases.
Visualization of Stability Pathways
The following diagram maps the critical phase transitions governing the ethanol solvate.
Figure 1: Phase transformation map for Ixazomib Citrate, highlighting the position of the ethanol solvate as a precursor or metastable intermediate.
Experimental Protocols for Stability Assessment
To rigorously define the stability domain of the ethanol solvate, the following protocols are recommended. These ensure "Trustworthiness" by relying on self-validating competitive slurry techniques.
Protocol A: Competitive Slurry Experiment
Objective: Determine the thermodynamically stable form at a specific temperature and solvent composition.
-
Preparation: Prepare a saturated solution of Ixazomib Citrate in the target solvent system (e.g., Ethanol:Ethyl Acetate 1:9) at 25°C.
-
Seeding: Add equal mass amounts (e.g., 50 mg each) of Ethanol Solvate and Form 3 (Anhydrate) to the saturated solution.
-
Equilibration: Stir the suspension at 25°C for 48–72 hours.
-
Isolation: Filter the solids rapidly. Do not dry extensively before analysis (drying may induce desolvation).
-
Analysis: Analyze wet cake immediately via XRPD.
-
Result 1: If peaks correspond to Form 3, then Form 3 is stable in this solvent ratio.
-
Result 2: If peaks correspond to Solvate, the Solvate is stable (high ethanol activity).
-
Protocol B: Desolvation Energy Determination (DSC)
Objective: Quantify the energy barrier for desolvation.
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Sample: 3–5 mg of pure Ethanol Solvate in a crimped pan with a pinhole (allows solvent escape but maintains local vapor pressure).
-
Method: Ramp 10°C/min from 25°C to 250°C.
-
Data Processing: Integrate the desolvation endotherm (
). -
Validation: Run a TGA simultaneously. If TGA weight loss matches theoretical stoichiometry, the DSC enthalpy (
) can be normalized per mole of solvent. High (>50 kJ/mol solvent) indicates strong specific solvation.
Protocol C: Dynamic Vapor Sorption (DVS) - Ethanol
Objective: Determine the critical ethanol activity (
-
Sample: Amorphous or Anhydrous Ixazomib Citrate.[1]
-
Solvent: Ethanol vapor.
-
Cycle: Stepwise increase of
(ethanol partial pressure) from 0% to 90% at 25°C. -
Observation: Look for a step-change in mass uptake. The inflection point indicates the formation of the solvate.
-
Hysteresis: Upon desorption, if the mass is retained until low
, the solvate is kinetically stable.
-
Quantitative Data Summary
| Parameter | Ethanol Solvate | Form 3 (Anhydrate) | Implications |
| Crystal System | Monoclinic ( | Triclinic/Monoclinic (Varies by patent) | Solvate has lower density, higher volume. |
| Solvent Content | ~8.1% w/w (Theoretical 1:1) | < 0.5% (Residual) | Solvate fails ICH Q3C limits if not dried. |
| Thermal Stability | Desolvates < 100°C | Stable > 200°C (Melting) | Form 3 is preferred for hot melt extrusion or milling. |
| Critical Activity | Stable only at high | Stable at low | Avoid pure ethanol during final wash steps. |
Manufacturing & Regulatory Implications
Solvent Selection
The formation of the ethanol solvate is a risk during the final crystallization step if ethanol is used as a co-solvent.
-
Risk: If the API crystallizes as the solvate and is dried aggressively, it may convert to an amorphous or disordered phase (Form 1) rather than the stable Form 3.
-
Mitigation: Use a "Anti-Solvent Swing" approach. Dissolve in Ethanol/THF, then add excess Ethyl Acetate or Heptane at high temperature (
) where the anhydrate is favored, followed by cooling.
ICH Q3C Compliance
Ethanol is a Class 3 solvent (low toxicity), but the solvate contains ~80,000 ppm ethanol, far exceeding the 5,000 ppm limit.
-
Requirement: The solvate must be desolvated.
-
Process Control: Drying curves (LOD vs. Time) must be validated to ensure complete desolvation without chemically degrading the labile boronic ester bond. Vacuum drying at 40–50°C is preferred over high heat.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for characterizing a new batch suspected of containing the ethanol solvate.
Figure 2: Analytical workflow for distinguishing Ixazomib Citrate Ethanol Solvate from the stable drug substance.
References
-
New forms of ixazomib citrate. (2016). World Intellectual Property Organization. Patent WO2016165677A1. (Discloses the specific crystal structure and preparation of the ethanol solvate). Link
-
Polymorphs of ixazomib citrate and processes for the preparation thereof. (2017). World Intellectual Property Organization. Patent WO2017046815A1.[1][7] (Details the relationship between solvated intermediates and stable forms). Link
-
A formulation of ixazomib citrate form 3. (2017). World Intellectual Property Organization. Patent WO2017174046A1. (Establishes Form 3 as the thermodynamically stable form for pharmaceutical use). Link
-
True molecular structure of ixazomib citrate. (2017). ResearchGate.[6][8] (Scientific discussion on the crystal structures of ethanol and isopropanol solvates). Link
-
Solid State Forms of Ixazomib Citrate. (2020). European Patent Office.[9] EP3471734B1. (Comprehensive overview of solid forms including solvates and their conversion). Link
Sources
- 1. WO2017046815A1 - Polymorphs of ixazomib citrate and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ixazomib citrate | C20H23BCl2N2O9 | CID 56844015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017174046A1 - A formulation of ixazomib citrate form 3 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. SOLID STATE FORMS OF IXAZOMIB CITRATE - Patent 3471734 [data.epo.org]
Technical Analysis: Binding Affinity & Pharmacodynamics of Ixazomib Citrate (Ninlaro)
Executive Summary
This technical guide analyzes the binding thermodynamics and kinetics of Ixazomib citrate (MLN9708), the first oral proteasome inhibitor. Crucially, Ixazomib citrate is a prodrug ; the "citrate EtOH" designation refers to the specific ethanol-solvated crystalline ester form used in drug formulation to ensure stability. Upon exposure to physiological aqueous environments, it rapidly hydrolyzes into the biologically active boronic acid, Ixazomib (MLN2238).[1][2][3]
Consequently, the binding affinity profile detailed herein reflects the interaction between the active Ixazomib (MLN2238) moiety and the
Molecular Transformation: Prodrug to Active Ligand
The binding event cannot be understood without first defining the hydrolytic activation. The citrate ester moiety protects the boronic acid group, preventing premature oxidation and facilitating oral bioavailability.
The "EtOH" Solvate Significance
In the solid state, Ixazomib citrate exists as a crystalline ethanol solvate (Ixazomib citrate
-
Thermodynamic Stability: Prevents trimerization of the boronic acid (boroxine formation).
-
Solubility: Enhances dissolution kinetics in the gastrointestinal tract.
Hydrolytic Activation Pathway
Upon dissolution, the citrate ester bond is thermodynamically unstable in aqueous plasma.
Figure 1: The activation pathway from the formulated solid state (Ixazomib Citrate EtOH) to the active proteasome inhibitor.
Binding Mechanism: The Boronate Adduct
Ixazomib is a peptide boronic acid inhibitor.[7] Its high affinity for the proteasome is driven by a specific, reversible covalent reaction with the catalytic threonine residue.
Target Specificity
The 20S proteasome core particle contains three pairs of catalytic sites. Ixazomib exhibits a distinct hierarchy of inhibition:
-
Primary Target:
5 subunit (Chymotrypsin-like activity).[1][3][8][9][10] -
Secondary Target:
1 subunit (Caspase-like activity) – Only at high concentrations. -
Tertiary Target:
2 subunit (Trypsin-like activity) – Negligible inhibition.[3]
The Binding Event
Unlike serine proteases which use a Ser-His-Asp triad, the proteasome
-
Recognition: The peptide backbone of Ixazomib occupies the substrate binding pockets (S1, S2, S3), aligning the molecule.
-
Nucleophilic Attack: The hydroxyl oxygen (
) of Thr1 attacks the boron atom of Ixazomib. -
Adduct Formation: A tetrahedral boronate complex is formed. This mimics the transition state of peptide bond hydrolysis, effectively "trapping" the enzyme.
Key Distinction: Unlike the epoxyketone inhibitor carfilzomib (which forms an irreversible morpholino adduct), the boronate bond formed by Ixazomib is reversible .
Quantitative Affinity Profile
The following data represents the binding metrics of the active metabolite, Ixazomib (MLN2238), against the human 20S proteasome.
| Metric | Value | Biological Significance |
| 0.93 nM | Extremely high affinity; sub-nanomolar inhibition constant indicates potent target engagement.[3] | |
| 3.4 nM | Concentration required for 50% inhibition (cell-free assay).[3] | |
| 31 nM | ~10-fold lower selectivity for the caspase-like site. | |
| 3500 nM | >1000-fold lower selectivity for the trypsin-like site.[8] | |
| Dissociation | 18 min | Critical Differentiator: Ixazomib dissociates 6x faster than Bortezomib ( |
The "Off-Rate" Impact
The dissociation half-life (
-
Advantage: Faster dissociation may allow for better tissue penetration (the "hop-on, hop-off" effect) and potentially a distinct toxicity profile compared to the slowly dissociating Bortezomib.
-
Implication: To maintain inhibition, adequate plasma exposure (AUC) is critical, which is supported by its long terminal half-life in plasma (~9.5 days) despite the short residence time on the target.
Structural Basis (PDB Analysis)
Structural validation is provided by X-ray crystallography (e.g., PDB ID: 5LF7 ).
-
P1 Site: The leucine-like side chain of Ixazomib fits snugly into the hydrophobic S1 pocket of the
5 subunit. -
Boron Geometry: The boron atom is covalently bound to Thr1
. The geometry is tetrahedral, stabilized by hydrogen bonds from the "oxyanion hole" (Gly47 and Thr1 main chain nitrogen). -
Clash Management: The dichlorobenzoyl cap of Ixazomib sits in the S3 pocket. The specific orientation of the chlorines contributes to the high affinity by filling the hydrophobic space.
Experimental Protocol: Measuring Binding Affinity
To validate the
Reagents
-
Enzyme: Purified Human 20S Proteasome (0.5 nM final conc).
-
Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin). Specific for
5. -
Inhibitor: Ixazomib (hydrolyzed from citrate or pure MLN2238), serial dilutions.
-
Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.035% SDS (activator).
Workflow (Self-Validating)
This protocol includes a "No Enzyme" control to rule out autofluorescence and a "No Inhibitor" control to establish
Figure 2: Kinetic fluorogenic assay workflow to determine IC50/Ki.
Data Calculation
Calculate the fractional velocity (
-
: Initial velocity at inhibitor concentration
. - : Initial velocity of vehicle control.
- : Hill slope (should be approx -1 for 1:1 binding).
-
Validation Check: If
deviates significantly from -1, suspect aggregation or non-specific inhibition.
References
-
Kupperman, E., et al. (2010). "Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Melanoma." Cancer Research. Link
-
Lawasut, P., et al. (2012). "New proteasome inhibitors in myeloma." Current Hematologic Malignancy Reports. Link
-
Shirley, M. (2016). "Ixazomib: First Global Approval." Drugs. Link
-
Huber, E.M., & Groll, M. (2017). "Inhibitors for the Immuno- and Constitutive Proteasome: Current and Future Trends in Drug Development." Angewandte Chemie International Edition. Link (Source of PDB 5LF7 data).
-
Muz, B., et al. (2016). "Spotlight on ixazomib: potential in the treatment of multiple myeloma."[9] Drug Design, Development and Therapy.[9] Link
Sources
- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Ixazomib, an oral proteasome inhibitor, exhibits potential effect in dystrophin‐deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib) [ninlarohcp.com]
- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Metabolic Stability of Ixazomib Citrate EtOH in Human Liver Microsomes: A Technical Guide
Executive Summary
Ixazomib citrate (marketed as Ninlaro) is a first-in-class oral proteasome inhibitor indicated for the treatment of multiple myeloma[1]. In its solid state, it is often formulated or handled in laboratory settings as an ethanol (EtOH) solvate to maintain stability. However, upon exposure to aqueous physiological conditions, the prodrug rapidly and non-enzymatically hydrolyzes into its biologically active boronic acid moiety, ixazomib (MLN2238)[2][3].
Evaluating the metabolic stability of Ixazomib citrate EtOH in Human Liver Microsomes (HLMs) requires a highly controlled experimental design. Because non-cytochrome P450 (CYP) pathways dominate its clearance in vivo, in vitro HLM assays must be precisely calibrated to distinguish between chemical hydrolysis, non-CYP degradation, and CYP450-mediated biotransformation[1][4]. This whitepaper provides a comprehensive, self-validating methodological framework for scientists conducting these pharmacokinetic assessments.
Mechanistic Background & Clearance Pathways
To accurately design a metabolic stability assay, one must understand the causal relationship between the drug's chemical structure and its biological targets. Ixazomib preferentially binds to the β5 chymotrypsin-like proteolytic site of the 20S proteasome[5].
From a pharmacokinetic perspective, the clearance of ixazomib is complex. At clinically relevant plasma concentrations, the drug is primarily cleared via non-CYP-mediated pathways[1][4]. However, at supratherapeutic concentrations—often evaluated during in vitro stress testing—multiple CYP450 isozymes actively metabolize the compound[5].
Metabolic pathways and clearance mechanisms of Ixazomib.
Experimental Design: Causality & Rationale
When designing the HLM assay for Ixazomib citrate EtOH, several critical variables must be controlled to ensure the data reflects true enzymatic clearance rather than artifactual degradation.
The Role and Control of Ethanol (EtOH)
Ixazomib citrate is frequently handled as an EtOH solvate. When creating stock solutions, researchers often use organic solvents.
-
The Causality: Ethanol is a known competitive inhibitor of CYP2E1 and, at higher concentrations, a modulator of CYP3A4. Because CYP3A4 is the primary CYP enzyme responsible for ixazomib metabolism (accounting for ~42% of CYP-mediated clearance), introducing excess EtOH into the HLM incubation will artificially suppress CYP3A4 activity, leading to a falsely prolonged in vitro half-life (
)[6]. -
The Rule: The final concentration of EtOH (and any other organic co-solvent like DMSO) in the HLM incubation matrix must be strictly maintained at < 0.1% (v/v) .
Target Analyte Selection
-
The Causality: Because the citrate ester rapidly hydrolyzes in physiological pH (7.4) to the active boronic acid (MLN2238), monitoring the disappearance of the parent prodrug will yield a false "instability" reading driven by chemical hydrolysis[2][3].
-
The Rule: The LC-MS/MS analytical method must be tuned to quantify the disappearance of MLN2238 , not the citrate ester.
Step-by-Step Methodology: HLM Metabolic Stability Assay
The following protocol is engineered as a self-validating system, ensuring that every phase of the assay contains internal checks for accuracy.
Step 1: Matrix Preparation
Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
-
Expert Insight: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially lower the free fraction of the highly lipophilic MLN2238.
is essential for stabilizing the CYP450-NADPH-reductase complex.
Step 2: Test Article Addition
Spike the Ixazomib citrate EtOH solvate into the matrix to achieve a final concentration of 1 μM. Ensure the final EtOH concentration is <0.1%. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Step 3: Reaction Initiation
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Expert Insight: NADPH is the obligate electron donor for CYP450 enzymes. A parallel "Minus-NADPH" control must be run simultaneously by adding an equivalent volume of buffer instead of NADPH. This differentiates enzymatic CYP-mediated metabolism from spontaneous chemical degradation (e.g., oxidative deboronation)[3].
Step 4: Incubation and Termination
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the incubation mixture and immediately quench it in 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide).
-
Expert Insight: The 3:1 ratio of organic solvent to aqueous matrix instantly precipitates microsomal proteins, halting all enzymatic activity.
Step 5: LC-MS/MS Analysis
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for MLN2238.
Step-by-step workflow for the HLM metabolic stability assay.
Quantitative Data & Interpretation
When analyzing the LC-MS/MS data, the natural logarithm of the remaining MLN2238 percentage is plotted against time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (
Recombinant CYP Phenotyping Data
To understand the specific breakdown of the CYP-mediated clearance observed in the HLM assay, recombinant human CYP phenotyping is utilized. At supratherapeutic concentrations (10 μmol/L), the relative contribution of individual CYP isoforms to the metabolism of ixazomib is detailed below[6]:
| CYP Isozyme | Relative Contribution (%) | Standard Inhibitor Used in Phenotyping |
| CYP3A4 | 42.3% | Ketoconazole |
| CYP1A2 | 26.1% | Furafylline |
| CYP2B6 | 16.0% | Ticlopidine |
| CYP2C8 | 6.0% | Montelukast |
| CYP2C19 | 4.8% | Omeprazole |
| CYP2D6 | 4.8% | Quinidine |
| CYP2C9 | < 1.0% | Sulfaphenazole |
Note: Despite these in vitro findings at high concentrations, clinical population PK models show that co-administration of strong CYP1A2 or CYP3A4 inhibitors does not require dose adjustments, reinforcing that non-CYP pathways dominate in vivo clearance at standard therapeutic doses[1][2].
Self-Validating System Controls
A trustworthy assay must prove its own validity. The following controls are non-negotiable for this protocol:
-
Hydrolysis Verification (T=0 Check): The LC-MS/MS data at T=0 must show the complete absence of the ixazomib citrate mass and the baseline maximum of the MLN2238 mass. This validates that the prodrug conversion occurred successfully prior to enzymatic action[3].
-
Metabolic Viability (Positive Controls): Concurrent incubations with Midazolam (to verify CYP3A4 activity) and Phenacetin (to verify CYP1A2 activity) must demonstrate standard clearance rates. If these fail, the HLM batch is metabolically inactive.
-
Chemical Stability (Minus-NADPH): If MLN2238 depletes in the absence of NADPH, it indicates chemical instability (e.g., oxidative degradation of the boronic acid) rather than CYP450 metabolism.
References
1.[1] Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. nih.gov.[Link] 2.[5] (PDF) Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. researchgate.net.[Link] 3.[4] Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. mdpi.com.[Link] 4.[2] Mayo Clinic Cancer Center Phase 2 Trial of Ixazomib Combinations in Patients with Relapsed Multiple Myeloma. clinicaltrials.gov.[Link] 5.[3] Australian Public Assessment Report for Ixazomib citrate. tga.gov.au.[Link] 6.[6] Report on the Deliberation Results March 10, 2017 Pharmaceutical Evaluation Division. pmda.go.jp.[Link]
Sources
Methodological & Application
Application Note: Optimal Storage, Handling, and Reconstitution Protocols for Ixazomib Citrate Ethanol (EtOH) Solvate Powder
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ixazomib citrate (MLN9708) Ethanol Solvate Application: Preclinical formulations, in vitro assays, and analytical standard preservation
Introduction & Mechanistic Overview
Ixazomib citrate (MLN9708) is a highly selective, reversible, second-generation proteasome inhibitor utilized extensively in oncology research for its ability to target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome . Chemically, the active pharmacophore, Ixazomib (MLN2238), is a peptidic boronic acid. Because free boronic acids are inherently unstable and prone to rapid oxidation, the compound is synthesized as a citrate ester prodrug to enhance solid-state stability and oral bioavailability.
During pharmaceutical manufacturing, crystallization of this ester from ethanol yields the Ixazomib citrate ethanol (EtOH) solvate (often characterized as Form M1). In this monoclinic crystal system (space group P2₁), ethanol molecules are not merely residual impurities; they are integral to the crystal lattice. The hydroxyl group of the ethanol donates a hydrogen bond to the citrate carboxylic carbonyl oxygen and accepts a bond from the amidic NH, sterically stabilizing the 5-membered cyclic citrate boronic ester .
Understanding this structural reliance on ethanol is critical: improper storage can drive off the solvent, collapsing the lattice and exposing the molecule to rapid degradation.
Fig 1. Mechanism of action: Ixazomib citrate hydrolysis and 20S proteasome inhibition pathway.
Degradation Pathways & The Causality of Storage Choices
To establish a self-validating storage protocol, one must first understand the chemical vulnerabilities of the compound. Ixazomib citrate EtOH powder degrades via three primary pathways :
-
Desolvation (Thermal Stress): Exposure to temperatures above 50°C or extreme vacuum conditions strips the ethanol from the crystal lattice. This causes the crystalline powder to transition into an amorphous state, drastically increasing its surface area and thermodynamic instability.
-
Oxidative Deboronation (Photolytic/Oxidative Stress): The carbon-boron bond is highly sensitive to UV light and reactive oxygen species. Oxidation cleaves this bond, rendering the molecule biologically inactive.
-
Premature Hydrolysis (Moisture/pH Stress): Atmospheric moisture triggers the premature hydrolysis of the citrate ester into the active MLN2238 boronic acid. While necessary in vivo, this hydrolysis in the solid state leads to rapid auto-degradation.
Table 1: Quantitative Storage Parameters
| State | Optimal Temperature | Max Duration | Atmosphere | Light Exposure |
| EtOH Solvate Powder | -20°C | 3 Years | Desiccated, Sealed | Protect from UV/Light |
| EtOH Solvate Powder | 4°C | 2 Years | Desiccated, Sealed | Protect from UV/Light |
| DMSO Stock Solution | -80°C | 12 Months | N/A (Sealed Aliquot) | Protect from Light |
| DMSO Stock Solution | -20°C | 1 Month | N/A (Sealed Aliquot) | Protect from Light |
Table 2: Degradation Pathways & Preventative Strategies
| Stressor | Chemical Pathway | Consequence | Preventative Storage Measure |
| Moisture (H₂O) | Premature Ester Hydrolysis | Conversion to unstable MLN2238 | Store with desiccants; use anhydrous DMSO. |
| Heat (>50°C) | Desolvation of EtOH | Loss of crystal lattice; amorphization | Maintain at -20°C; avoid vacuum heating. |
| UV Light | Oxidative Deboronation | Cleavage of C-B bond; loss of efficacy | Store in amber vials or opaque containers. |
| High pH | Amide Bond Hydrolysis | Cleavage of peptide backbone | Avoid alkaline buffers during reconstitution. |
Experimental Protocols
Protocol 1: Handling and Reconstitution Workflow
Because Ixazomib citrate is a cytotoxic antineoplastic agent, handling requires strict adherence to BSL-2 safety guidelines, including the use of a chemical fume hood and appropriate PPE .
Fig 2. Step-by-step handling and reconstitution workflow for Ixazomib citrate EtOH powder.
Step-by-Step Methodology:
-
Equilibration (Critical Step): Remove the sealed vial of Ixazomib citrate EtOH powder from the -20°C freezer. Do not open immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in a humid lab environment causes immediate condensation of atmospheric moisture onto the hygroscopic powder, triggering premature ester hydrolysis.
-
Weighing: Inside a certified chemical fume hood, weigh the desired amount of powder using an anti-static analytical balance.
-
Reconstitution: Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Causality: Anhydrous DMSO prevents the hydrolysis of the citrate ester. Do not use aqueous buffers for stock solutions, as the resulting MLN2238 active form degrades rapidly in solution.
-
Aliquoting: Divide the stock solution into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce micro-condensation and thermal stress, accelerating oxidative deboronation.
-
Storage of Stock: Flash-freeze aliquots and store at -80°C.
Protocol 2: Self-Validating Quality Control (QC) Assay
To ensure the trustworthiness of your experimental data, the integrity of the EtOH solvate powder must be periodically validated, especially if the cold chain was compromised.
-
Visual Inspection: The intact EtOH solvate should appear as a fine, white to off-white crystalline powder. Causality: A shift to a clumpy, sticky, or discolored mass indicates moisture ingress and subsequent amorphization.
-
Powder X-Ray Diffraction (PXRD): To confirm the lattice hasn't desolvated, run a PXRD scan. Causality: The intact monoclinic EtOH solvate (Form M1) will exhibit highly characteristic 2θ reflections at 6.0°, 12.1°, and 14.4° . The disappearance of these peaks confirms solvent loss and lattice collapse.
-
UHPLC-MS Purity Analysis: Run the reconstituted sample through an MS-compatible UHPLC system. Causality: This quantifies the presence of Impurity A and B (products of oxidative deboronation). A self-validating system requires the active API purity to remain >99.0%, with deboronation impurities strictly <0.15%.
References
-
Title: An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma. Source: National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]
-
Title: True molecular structure of ixazomib citrate. Source: ResearchGate. URL: [Link]
- Title: WO2016165677A1 - New forms of ixazomib citrate.
dosing protocols for Ixazomib citrate EtOH in murine xenograft models
Application Note: Preclinical Dosing Protocols for Ixazomib Citrate (EtOH Formulation) in Murine Xenograft Models
Introduction & Pharmacodynamic Rationale
Ixazomib citrate (MLN9708) is a second-generation, orally bioavailable proteasome inhibitor widely utilized in preclinical oncology models, particularly for multiple myeloma and lymphoma[1],[2]. Unlike its predecessor bortezomib, ixazomib citrate is a prodrug. Upon exposure to aqueous solutions or plasma, the citrate ester rapidly hydrolyzes to its biologically active boronic acid form, Ixazomib (MLN2238)[2],[3].
Understanding the binding kinetics of MLN2238 is critical for designing in vivo dosing protocols. MLN2238 reversibly binds to the β5 (chymotrypsin-like) subunit of the 20S proteasome with an IC50 of 3.4 nM[1],[3]. Crucially, its proteasome dissociation half-life is approximately 18 minutes—sixfold faster than that of bortezomib[1]. This rapid "off-rate" is the causal mechanism behind its superior tissue penetration, allowing the drug to distribute deeply into extravascular tumor microenvironments rather than being sequestered in the blood compartment[2].
Figure 1: Mechanism of action of Ixazomib citrate transitioning to active MLN2238 in vivo.
Formulation Science: The Causality of the EtOH Co-Solvent System
Ixazomib citrate is classified as a Class 3 compound (high solubility at low pH, but low permeability)[4]. While it is highly lipophilic, direct dissolution in purely aqueous physiological buffers often leads to incomplete solubilization or premature, uncontrolled hydrolysis before administration.
To ensure precise dosing and maximum bioavailability, researchers utilize an Ethanol (EtOH) co-solvent system [5],[6]. Ethanol acts as a highly effective primary solvent to fully solvate the lipophilic domains of the prodrug. When subsequently diluted with surfactants (e.g., PEG300, Tween-80, or Solutol HS15) and an aqueous phase (Saline/PBS), the EtOH prevents the drug from precipitating out of solution[5]. This controlled micellar formulation ensures that the prodrug remains stable in the syringe and only undergoes rapid hydrolysis to MLN2238 once it enters the systemic circulation[2].
Standardized Dosing Regimens
The maximum tolerated dose (MTD) and efficacy doses vary significantly based on the route of administration. Because MLN2238 has a high absolute oral bioavailability (~58%), oral gavage (PO) is frequently used to mimic clinical administration[7],[8].
Table 1: Quantitative Dosing Parameters for Murine Xenograft Models
| Route | Standard Efficacy Dose | Maximum Tolerated Dose (MTD) | Dosing Frequency | Recommended Vehicle (EtOH-based) |
| Intravenous (IV) | 7.0 mg/kg | 14.0 mg/kg[2] | Twice Weekly (BIW) | 5% EtOH + 5% Solutol HS15 + 90% PBS |
| Oral Gavage (PO) | 7.0 - 11.0 mg/kg | ~14.0 mg/kg | Twice Weekly (BIW) | 5% EtOH + 40% PEG300 + 55% Saline[5] |
| Intraperitoneal (IP) | 5.0 - 7.0 mg/kg | 10.0 mg/kg | Twice Weekly (BIW) | 5% EtOH + 5% Tween-80 + 90% Saline |
Note: Doses exceeding 14 mg/kg (e.g., 20-30 mg/kg PO) have been shown to cause severe toxicities and mortality in range-finding studies.
Step-by-Step Experimental Protocol
Phase I: Vehicle and Drug Preparation (Self-Validating System)
To ensure trustworthiness, the formulation must be prepared fresh daily to prevent premature aqueous hydrolysis.
-
Stock Solubilization: Weigh the required amount of Ixazomib citrate powder. Dissolve completely in 100% molecular-grade Ethanol to achieve a concentration of 50 mg/mL. Vortex for 60 seconds. Causality: This step breaks the crystal lattice of the citrate ester[5].
-
Surfactant Addition: Add the required volume of PEG300 (or Solutol HS15) to the EtOH-drug mixture. Vortex thoroughly until the solution is completely clear.
-
Aqueous Dilution: Slowly add the aqueous phase (0.9% Saline or PBS) dropwise while continuously vortexing to prevent localized precipitation.
-
Validation Check: The final solution (e.g., 5% EtOH, 40% PEG300, 55% Saline) must be optically clear. If micro-precipitates form, discard and recreate.
Phase II: Xenograft Establishment & Randomization
-
Implantation: Inject
to human tumor cells (e.g., MM.1S myeloma or OCI-Ly10 lymphoma) subcutaneously into the right flank of SCID or NSG mice[2]. -
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–200 mm³, randomize mice into vehicle control and treatment groups (n=8-10 per group) to ensure statistical power.
Phase III: Dosing Execution & In-Life Monitoring
-
Administration: Administer the formulated Ixazomib citrate via PO or IV at 7 mg/kg or 11 mg/kg, twice weekly (e.g., Mondays and Thursdays)[2].
-
Monitoring: Measure body weight and tumor volume three times per week.
-
Protocol Standard: A body weight loss of >15% indicates severe toxicity. If this occurs, implement a dose holiday until weight recovers, then resume at a 25% dose reduction.
-
Figure 2: Standardized in vivo workflow for Ixazomib citrate efficacy studies in mice.
Pharmacodynamic (PD) Validation Endpoints
To establish a self-validating experimental system, it is imperative to prove that the administered dose is successfully inhibiting the target in vivo.
-
Blood vs. Tumor 20S Inhibition: Harvest peripheral whole blood (PWB) and tumor tissue from satellite mice 1-hour and 24-hours post-dose.
-
Assay: Utilize a fluorogenic substrate assay (e.g., Suc-LLVY-AMC) to measure the chymotrypsin-like (β5) activity of the 20S proteasome[2].
-
Expected Causality: Because of MLN2238's rapid dissociation half-life, PWB proteasome inhibition will spike at 1-hour and rapidly recover by 24-hours. Conversely, tumor tissue should show sustained proteasome inhibition (>50%) at 24-hours due to the drug's excellent extravascular penetration[2],[3].
References
1.[1] Chauhan D, et al. "In vitro and in vivo selective antitumor activity of a novel orally bioavailable proteasome inhibitor MLN9708 against multiple myeloma cells." Clinical Cancer Research 2011. 1 2.[7] "Prescribing Information for NINLARO (ixazomib)." FDA / Takeda Pharmaceuticals. 7 3. "Pharmacology/Toxicology NDA Review and Evaluation (NDA 208462)." U.S. Food and Drug Administration. 4.[2] Lee EC, et al. "Antitumor Activity of the Investigational Proteasome Inhibitor MLN9708 in Mouse Models of B-cell and Plasma Cell Malignancies." Clinical Cancer Research 2011. 2 5.[3] Garcia-Gomez A, et al. "Preclinical Activity of the Oral Proteasome Inhibitor MLN9708 in Myeloma Bone Disease." Clinical Cancer Research 2014. 3 6.[4] "AusPAR Attachment 1: Product Information for Ixazomib citrate." Therapeutic Goods Administration (TGA) 2017.4 7.[8] "Australian Public Assessment Report for Ixazomib citrate." Therapeutic Goods Administration (TGA) 2017. 8 8.[5] "Ixazomib citrate | Autophagy | Proteasome." TargetMol. 5 9.[6] "Dual MYC and GSPT1 Protein Degrader for MYC-Driven Cancers." bioRxiv 2025.6
Sources
- 1. Portico [access.portico.org]
- 2. Antitumor Activity of the Investigational Proteasome Inhibitor MLN9708 in Mouse Models of B-cell and Plasma Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tga.gov.au [tga.gov.au]
- 5. Ixazomib citrate | Autophagy | Proteasome | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ninlaro.com [ninlaro.com]
- 8. tga.gov.au [tga.gov.au]
Application Note: Formulating Ixazomib Citrate in an Ethanol-Based Co-Solvent System for Oral Gavage in Murine Models
Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists.
Introduction & Mechanism of Action
Ixazomib citrate (MLN9708) is a highly potent, first-in-class orally bioavailable proteasome inhibitor utilized extensively in preclinical oncology models, particularly for multiple myeloma and diffuse large B-cell lymphoma[1].
Structurally, Ixazomib citrate is a stable prodrug. Upon exposure to physiological aqueous environments (such as plasma or the gastrointestinal tract), it rapidly hydrolyzes into its biologically active boronic acid form, Ixazomib (MLN2238)[2]. The active moiety reversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition blocks the degradation of polyubiquitinated proteins, preventing the degradation of IκB, which subsequently traps NF-κB in the cytoplasm and triggers tumor cell apoptosis[1].
Fig 1. Mechanism of action of Ixazomib citrate following oral administration and in vivo hydrolysis.
Scientific Rationale: The Causality of the Co-Solvent Matrix
Formulating Ixazomib citrate for in vivo oral gavage (PO) presents a unique thermodynamic challenge. While it is a Biopharmaceutics Classification System (BCS) Class 3 drug, preparing high-concentration stocks directly in aqueous buffers can lead to premature hydrolysis and unpredictable precipitation[3].
To ensure precise dosing and maximum bioavailability, researchers utilize a sequential co-solvent system: 10% Ethanol, 40% PEG300, 5% Tween 80, and 45% Saline .
The Causality of the Formulation Components:
-
Ethanol (10% v/v): Acts as the primary solvent. Ixazomib citrate exhibits exceptionally high solubility in absolute ethanol (up to 100 mg/mL)[4]. Ethanol effectively breaks the compound's crystal lattice without inducing the severe gastrointestinal or systemic toxicity often associated with high-concentration DMSO vehicles.
-
PEG300 (40% v/v): Serves as a miscible co-solvent. It acts as a thermodynamic bridge between the highly hydrophobic drug-ethanol complex and the final aqueous phase, preventing rapid nucleation and drug "crashing."
-
Tween 80 (5% v/v): A non-ionic surfactant. It lowers the interfacial tension of the mixture, creating a stable microemulsion that enhances drug absorption across the murine intestinal epithelium.
-
Saline (45% v/v): The bulk aqueous vehicle. It dilutes the organic solvents to physiologically tolerable levels, ensuring the final osmolality is safe for the murine GI tract.
Quantitative Data: Physicochemical Properties & Formulation Matrix
Table 1: Physicochemical Properties of Ixazomib Citrate
| Parameter | Specification |
| Chemical Name | Ixazomib citrate (MLN9708) |
| Molecular Weight | 517.12 g/mol |
| Solubility in Ethanol | 100.0 mg/mL (193.38 mM)[4] |
| Standard Murine PO Dose | 3.5 mg/kg to 11.0 mg/kg[1],[4] |
| Standard Dosing Volume | 10 mL/kg (e.g., 200 µL for a 20 g mouse) |
Table 2: Reagent Addition Matrix for 1 mL Working Solution (Target: 1.1 mg/mL) (Note: A 1.1 mg/mL concentration delivers exactly 11 mg/kg to a 20 g mouse in a 200 µL gavage volume).
| Order | Component | Volume (µL) | Percentage | Function |
| 1 | Ixazomib Citrate Powder | 1.1 mg | N/A | Active Pharmaceutical Ingredient |
| 2 | Absolute Ethanol | 100 µL | 10% | Primary Solvent |
| 3 | PEG300 | 400 µL | 40% | Co-solvent |
| 4 | Tween 80 | 50 µL | 5% | Surfactant |
| 5 | 0.9% Normal Saline | 450 µL | 45% | Aqueous Vehicle |
Experimental Protocol: Step-by-Step Formulation
Critical Self-Validating Rule: The order of solvent addition is absolute. Deviating from this sequence will result in immediate precipitation. The working fluid for in vivo experiments must be prepared freshly and used on the same day.
Phase 1: Primary Dissolution
-
Accurately weigh the required amount of Ixazomib citrate powder into a sterile glass vial or low-bind microcentrifuge tube.
-
Add 10% total volume of Absolute Ethanol .
-
Vortex vigorously for 1–2 minutes.
-
Self-Validation Check: Hold the vial to the light. The solution must be 100% transparent. If any particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Do not proceed until the solution is optically clear.
-
Phase 2: Microemulsion Assembly
-
Add 40% total volume of PEG300 to the clear ethanol-drug mixture.
-
Vortex for 30 seconds to ensure complete homogenization.
-
Add 5% total volume of Tween 80 .
-
Pro-Tip: Tween 80 is highly viscous. Use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume transfer.
-
-
Vortex thoroughly for 1 minute.
Phase 3: Aqueous Integration
-
Add 45% total volume of 0.9% Normal Saline dropwise (approx. 50 µL at a time) while continuously vortexing the mixture.
-
Self-Validation Check: The transition from an organic to an aqueous environment is the most critical failure point. If the solution turns milky or cloudy upon the addition of saline, nucleation has occurred due to a rapid solvent shift. Do not administer cloudy solutions to animals. Discard and restart.
-
Phase 4: Oral Gavage (PO) Administration
-
Secure the mouse using standard scruffing techniques, ensuring the head and neck are aligned vertically to create a straight path to the esophagus.
-
Using a sterile, bulb-tipped reusable or disposable gavage needle (e.g., 20G or 22G), carefully pass the needle over the tongue and down the esophagus.
-
Administer the formulation at a volume limit of 10 mL/kg (e.g., 200 µL for a 20 g mouse).
-
Monitor the animal immediately post-gavage for signs of respiratory distress or fluid aspiration.
Fig 2. Sequential addition workflow for formulating Ixazomib citrate in an EtOH-based vehicle.
References
-
Preclinical efficacy and biological effects of the oral proteasome inhibitor ixazomib in diffuse large B-cell lymphoma. Oncotarget. 1
-
Preclinical Efficacy of the Investigational Orally Bioavailable Proteasome Inhibitor MLN9708 in Myeloma Bone Disease. Blood | American Society of Hematology. 2
-
Overcoming poor solubility of Ixazomib in aqueous solutions. Benchchem.3
-
Ixazomib citrate | 1239908-20-3. ChemicalBook. 4
-
Ixazomib (MLN2238) | Proteasome Inhibitor. Ambeed.
Sources
Application Note: Formulation of Aqueous Buffers for Ixazomib Citrate EtOH Administration
Introduction & Mechanistic Insights
Ixazomib citrate is a highly potent, orally bioavailable second-generation proteasome inhibitor utilized extensively in oncology research, particularly for multiple myeloma. The compound is supplied as a stable citrate ester prodrug. However, a critical mechanistic feature of ixazomib citrate is that it rapidly hydrolyzes under physiological aqueous conditions to its biologically active boronic acid form, ixazomib .
While classified as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), this categorization can be misleading for practical benchtop formulation. In neutral aqueous buffers like PBS, the solid crystalline form exhibits extremely poor solubility, often leading to precipitation and high experimental variability 1. To overcome this, researchers employ a co-solvent strategy utilizing Ethanol (EtOH) to disrupt the crystal lattice, followed by dilution into an aqueous buffer containing solubility enhancers such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Once administered in vivo, the active boronic acid moiety reversibly binds to the chymotrypsin-like activity site (β5 subunit) of the 20S proteasome, triggering the accumulation of polyubiquitinated proteins, endoplasmic reticulum (ER) stress, and subsequent tumor cell apoptosis 2.
Mechanism of Ixazomib prodrug hydrolysis and subsequent proteasome inhibition pathway.
Quantitative Data Summary
The following table synthesizes the critical physicochemical and formulation parameters required for successful in vivo preparation.
| Parameter | Value / Description |
| Active Moiety | Ixazomib (Boronic acid form) |
| Prodrug Form | Ixazomib Citrate (Stable citrate ester, R-configuration) |
| Primary Target | 20S Proteasome (β5 subunit) |
| Degradation Kinetics | First-order in aqueous solution (susceptible to oxidative deboronation) |
| Optimal Primary Solvent | 100% Ethanol (EtOH) or anhydrous DMSO |
| Aqueous Solubility Enhancer | 5-10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Pharmacokinetics (In Vivo) | Multi-exponential disposition; rapid initial phase (<4 hours) |
Note: Degradation of ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress conditions 3. Immediate use post-formulation is highly recommended.
Experimental Protocol: Formulating Ixazomib Citrate (EtOH/Aqueous)
This protocol outlines the preparation of a 2 mg/mL Ixazomib Citrate dosing solution utilizing a 5% EtOH / 95% Aqueous Buffer (containing HP-β-CD) vehicle system. This methodology ensures complete dissolution while minimizing the risk of reprecipitation.
Phase 1: Preparation of the Aqueous Vehicle
Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It encapsulates the poorly soluble ixazomib, forming a water-soluble inclusion complex that prevents precipitation upon the introduction of the ethanolic stock 1.
-
Weigh 10 g of HP-β-CD and gradually add it to 90 mL of 1X PBS (pH 7.4).
-
Stir continuously at room temperature until the solution is completely transparent.
-
Adjust the final volume to 100 mL with 1X PBS.
-
Sterile filter the vehicle through a 0.22 µm PES membrane.
Phase 2: Ethanolic Stock Preparation
Causality: The robust crystalline structure of ixazomib citrate resists direct hydration. 100% Ethanol acts as a highly effective primary solvent to break these molecular interactions.
-
Accurately weigh 40 mg of Ixazomib Citrate powder.
-
Reconstitute in 1.0 mL of 100% Molecular Biology Grade Ethanol to yield a 40 mg/mL primary stock.
-
Vortex vigorously for 60 seconds until no particulate matter remains.
Phase 3: Final Formulation & Self-Validation
Causality: Rapid addition of the ethanolic stock into the aqueous phase can cause localized supersaturation, leading to nucleation and irreversible precipitation. Dropwise addition under high shear (vortexing) ensures immediate complexation with HP-β-CD.
-
Pre-warm the HP-β-CD aqueous vehicle to 37°C to maximize thermodynamic solubility during mixing.
-
While continuously vortexing the aqueous vehicle (9.5 mL), add the 40 mg/mL EtOH stock (0.5 mL) dropwise .
-
Continue vortexing for an additional 2 minutes.
Self-Validation System:
-
Visual Inspection: Hold the final formulation against a dark background and illuminate it laterally with a strong light source. The absence of the Tyndall effect (light scattering) confirms a true solution. Any cloudiness or milky appearance indicates a failed inclusion complex.
-
Analytical Validation: To ensure no oxidative deboronation or amide bond hydrolysis occurred during preparation, validate the final concentration and purity using Reverse-Phase HPLC (RP-HPLC) with UV detection at 225 nm before proceeding to in vivo administration 3.
Workflow for formulating Ixazomib Citrate using an Ethanol stock and aqueous buffer.
References
- BenchChem. "An In-depth Technical Guide to the Degradation Pathway and Impurities of Ixazomib." BenchChem Technical Support.
- BenchChem. "Overcoming poor solubility of Ixazomib in aqueous solutions." BenchChem Technical Support.
- Pharmaceuticals and Medical Devices Agency (PMDA). "Report on the Deliberation Results: Ixazomib Citrate." PMDA Japan.
- Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Ixazomib citrate." Australian Government Department of Health.
- ClinicalTrials.gov. "CLINICAL STUDY PROTOCOL: Ixazomib." U.S. National Library of Medicine.
Sources
Application Note & Protocol: In Vitro Handling and Evaluation of Ixazomib Citrate
Introduction and Mechanistic Grounding
Ixazomib citrate (frequently handled in solvated forms such as the EtOH solvate during API synthesis or specific laboratory applications) is a highly potent, reversible proteasome inhibitor[1]. As the first orally bioavailable proteasome inhibitor, it is utilized extensively in oncology research, particularly for the study and treatment of multiple myeloma[1].
Ixazomib citrate functions as a prodrug. Under physiological conditions, the boronic ester rapidly hydrolyzes to its biologically active boronic acid form, ixazomib[2]. The active moiety selectively and reversibly binds to the β5 chymotrypsin-like proteolytic site of the 20S proteasome (IC50 = 3.4 nM)[1]. By inhibiting the proteasome, the degradation of ubiquitinated proteins is halted, leading to the intracellular accumulation of misfolded proteins[2]. This accumulation triggers a severe Unfolded Protein Response (UPR), inducing persistent cellular stress that ultimately forces the malignant cell into apoptosis[2].
Signaling pathway of Ixazomib-induced apoptosis via 20S proteasome inhibition and UPR.
Physicochemical Properties & Safety Profiling
To ensure experimental reproducibility and operator safety, researchers must adhere strictly to the compound's physicochemical constraints. Ixazomib citrate exhibits poor aqueous solubility but dissolves readily in organic solvents like DMSO and DMF[3].
Quantitative Data Summary
| Property | Specification | Causality / Experimental Implication |
| Molecular Weight | 517.12 g/mol | Required for accurate molarity calculations during stock preparation[1]. |
| Target Affinity (IC50) | 3.4 nM (β5 subunit) | High potency necessitates serial dilutions to avoid off-target effects[3]. |
| Solubility (Organic) | ≥ 5 mg/mL (DMSO/DMF) | DMSO is the mandatory primary solvent for stock solutions[3]. |
| Solubility (Aqueous) | 0.61 mg/mL (pH 1.2) | Poor aqueous solubility dictates that dilutions into media must be done immediately prior to use to prevent precipitation[4]. |
| Storage (Solid) | -20°C | Preserves the boronic ester stability for up to 2 years[3]. |
Safety & Hazard Profile: Ixazomib citrate is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5]. Furthermore, it is a suspected teratogen and reproductive toxin[6]. Standard laboratory PPE (impervious gloves, safety goggles, and lab coat) and a certified biosafety cabinet (BSC) or fume hood are mandatory during handling[5].
Standard Operating Procedure (SOP): Handling, Reconstitution, and Storage
Because Ixazomib citrate is sensitive to hydrolysis and repeated freeze-thaw cycles, stock solutions must be prepared meticulously. The following protocol establishes a self-validating system for maintaining compound integrity.
Workflow for the safe reconstitution and storage of Ixazomib citrate stock solutions.
Step-by-Step Reconstitution Protocol
-
Equilibration: Remove the vial of solid Ixazomib citrate from -20°C storage. Causality: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation on the powder, which would trigger premature hydrolysis of the prodrug[7].
-
PPE & Environment: Don appropriate PPE and transfer the vial to a Class II biological safety cabinet or fume hood to prevent inhalation of hazardous dust[5].
-
Primary Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution. For example, to 5 mg of API (MW = 517.12), add 966 µL of DMSO. Causality: Anhydrous DMSO prevents the premature conversion of the boronic ester to boronic acid, maintaining the specified shelf-life[3].
-
Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes until the solution is completely clear.
-
Aliquoting: Dispense the 10 mM stock into 20-50 µL aliquots using sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the compound from photodegradation. Small aliquots ensure each tube is strictly single-use, eliminating freeze-thaw cycles that rapidly degrade the active pharmaceutical ingredient.
-
Storage: Immediately transfer aliquots to a -80°C freezer for long-term storage (stable for up to 6 months).
In Vitro Experimental Protocol: Proteasome Inhibition & Cell Viability Assay
This protocol outlines the methodology for evaluating the cytotoxic efficacy of Ixazomib citrate in multiple myeloma cell lines (e.g., MM.1S or U266)[4].
Step-by-Step Methodology
-
Cell Seeding: Harvest multiple myeloma cells in the logarithmic growth phase. Seed cells at a density of
cells/well in a 96-well opaque, flat-bottom plate using 90 µL of RPMI-1640 media supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2. -
Working Solution Preparation (Day of Assay):
-
Thaw a single 10 mM DMSO aliquot of Ixazomib citrate at room temperature.
-
Perform serial dilutions (e.g., 10 µM to 0.1 nM) in intermediate dilution tubes using complete culture media.
-
Causality: Dilute the compound in media immediately prior to treatment. Because Ixazomib citrate has poor aqueous solubility (0.61 mg/mL)[4], prolonged incubation in aqueous media before adding to cells can lead to precipitation and inconsistent dosing. Ensure the final DMSO concentration in the assay wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Treatment: Add 10 µL of the 10X concentrated working solutions to the 90 µL of media in the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2. Causality: A 48-72 hour window is required because Ixazomib-induced UPR and subsequent caspase-mediated apoptosis are time-dependent downstream events[8].
-
Viability Quantification: Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve) normalized to the vehicle control.
References
-
[8] Ixazomib citrate. Proteasome inhibitor, Oncolytic. Portico. 8
-
[1] Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC. NIH. 1
-
[2] What is the mechanism of Ixazomib citrate? Patsnap Synapse.2
-
[4] AusPAR Attachment 1: Product Information for Ixazomib citrate. Therapeutic Goods Administration (TGA). 4
Sources
- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]
- 3. biossusa.com [biossusa.com]
- 4. tga.gov.au [tga.gov.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Ixazomib - Wikipedia [en.wikipedia.org]
- 8. Portico [access.portico.org]
Solvent Compatibility & Handling Guide: Ixazomib Citrate (MLN9708)
Executive Summary & Chemical Context
Ixazomib Citrate (MLN9708) is the prodrug of the biologically active boronic acid, Ixazomib (MLN2238). Unlike its predecessor bortezomib, the citrate ester moiety provides enhanced stability and oral bioavailability. However, this ester bond is labile in aqueous and protic environments, rapidly hydrolyzing to the active boronic acid species upon exposure to physiological fluids or aqueous buffers.
The "EtOH" Factor: While Ixazomib Citrate is soluble in ethanol (EtOH), researchers must exercise caution. Ethanol is a protic solvent. Prolonged storage in ethanol can lead to transesterification (exchange of the citrate group for ethyl groups) or accelerated hydrolysis if the ethanol is not strictly anhydrous. Therefore, DMSO is the Gold Standard for stable stock solutions, while Ethanol should be reserved for specific acute formulations or intermediate processing.
Chemical Identity[1][2][3][4][5]
Solubility Profile & Solvent Compatibility[5][7][8]
The following data aggregates empirical solubility limits. Note that "Soluble" in aqueous contexts for this compound often implies hydrolysis to the active form, not the stability of the citrate ester itself.
| Solvent | Solubility (Max) | Stability Rating | Application Notes |
| DMSO (Anhydrous) | ~100 - 200 mg/mL | ⭐⭐⭐⭐⭐ (High) | Preferred for Stock. Stable at -80°C. Hygroscopic; keep sealed.[3] |
| Ethanol (100%) | ~20 - 100 mg/mL | ⭐⭐⭐ (Moderate) | Soluble. Use immediately or for short-term. Risk of transesterification/solvolysis. |
| Water | Insoluble* | ⭐ (Low) | Prodrug is insoluble. Hydrolyzes to active form.[8][2][9][10] Do not use for stock storage. |
| PEG-400 / PEG-300 | Soluble (Co-solvent) | ⭐⭐⭐⭐ (Good) | Excellent for in vivo vehicle formulation (e.g., with Tween 80). |
| 0.1N HCl (pH 1.2) | 0.61 mg/mL | ⭐⭐ (Low) | Limited solubility at low pH; increases with pH (but so does hydrolysis rate). |
Stability & Degradation Mechanism
Understanding the degradation pathway is critical for experimental reproducibility. Ixazomib Citrate is designed to degrade (hydrolyze) in the body, but premature degradation in the test tube ruins experiments.
The Hydrolysis Pathway[4][12]
-
Prodrug (Citrate Ester): Stable solid.[8] Lipophilic.
-
Hydrolysis: Upon contact with water (or protic solvents with trace water), the citrate group dissociates.
-
Active Drug (Boronic Acid): The species that binds the proteasome.
-
Degradation: Oxidative deboronation (loss of Boron) occurs if exposed to air/oxidants for extended periods.
Visualization: Solubilization & Hydrolysis Workflow
The following diagram illustrates the transition from the stable citrate form to the active species and the decision logic for solvent selection.
Figure 1: Chemical fate of Ixazomib Citrate from storage to biological application.[3][5] Note the obligatory hydrolysis step in aqueous media.
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Objective: Create a stable stock for long-term storage (-80°C). Reagents:
Steps:
-
Calculate: To prepare 1 mL of 10 mM stock, you need 5.17 mg of Ixazomib Citrate.[6]
-
Calculation:
.
-
-
Weigh: Accurately weigh 5.17 mg of powder into a sterile, amber microcentrifuge tube (protect from light).
-
Dissolve: Add 1 mL of fresh anhydrous DMSO.
-
Mix: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.
-
Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: -80°C (Stable for 6 months). -20°C (Stable for 1 month).[3]
Protocol B: Ethanol Solvation (Conditional)
Objective: Dissolution in Ethanol for specific synthesis or formulation needs where DMSO is contraindicated. Warning: Use immediately. Do not store for >24 hours.
Steps:
-
Use Absolute Ethanol (200 proof) , anhydrous.
-
Add Ixazomib Citrate to achieve concentration (up to 20 mg/mL is easily achievable; 100 mg/mL possible with sonication).
-
Sonicate immediately.
-
Use Case: This is often used when preparing solid dispersions or coating stents where the solvent must evaporate quickly.
Protocol C: In Vivo Formulation (Mouse Model)
Objective: Prepare a vehicle for oral gavage (PO) or IP injection. Target Dose: e.g., 4 mg/kg. Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[5]
Workflow:
-
Stock: Start with a high-concentration DMSO stock (e.g., 40 mg/mL).
-
Step 1 (DMSO): Transfer volume corresponding to 10% of final volume.
-
Step 2 (PEG): Add PEG300 (40% of final vol). Vortex until clear.
-
Step 3 (Tween): Add Tween 80 (5% of final vol).[5] Vortex.
-
Step 4 (Aqueous): Slowly add Saline (45% of final vol) while vortexing.
-
Note: The solution may become slightly cloudy due to the "crashing out" of the lipophilic prodrug or rapid hydrolysis. This formulation is usually a suspension or fine dispersion. Vortex well before dosing.
-
Timing: Prepare fresh immediately before dosing (within 30 mins) to ensure the animal receives the defined chemical species.
-
Troubleshooting & FAQs
| Observation | Cause | Solution |
| Precipitation upon aqueous dilution | High concentration or "Shock" dilution. | Dilute stepwise (DMSO |
| Loss of potency over time | Hydrolysis in stock solution. | Check if DMSO was hygroscopic (absorbed water). Use fresh DMSO and store at -80°C. |
| Unexpected toxicity | Vehicle toxicity. | DMSO > 1% can be toxic to some primary cells. Run a vehicle-only control. |
References
-
PubChem. (2025).[1] Ixazomib Citrate Compound Summary. National Library of Medicine. [Link]
-
European Medicines Agency (EMA). (2016). Ninlaro (Ixazomib) Assessment Report. [Link]
-
Gupta, N., et al. (2015). Pharmacokinetics and safety of ixazomib, an oral proteasome inhibitor. Journal of Clinical Pharmacology. [Link]
Sources
- 1. Ixazomib citrate | C20H23BCl2N2O9 | CID 56844015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ixazomib citrate | 1239908-20-3 [chemicalbook.com]
- 5. Ixazomib citrate | Autophagy | Proteasome | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tga.gov.au [tga.gov.au]
- 10. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precise Molarity Determination of Ixazomib Citrate EtOH for IC50 Assays
Abstract
This guide addresses a critical source of error in proteasome inhibitor assays: the stoichiometric mismatch between the weighed drug substance (Ixazomib Citrate Ethanol adduct) and the pharmacologically active species (Ixazomib Boronic Acid). While the active inhibitor is Ixazomib (MLN2238, MW ~361 g/mol ), the commercial solid is often supplied as the Citrate ester (MLN9708) or its Ethanol solvate. Failure to correct for the molecular weight of the citrate moiety and the ethanol solvate will result in significant under-dosing, shifting IC50 curves and invalidating potency data. This protocol defines the correct gravimetric and volumetric calculations to ensure accurate
Chemical Identity & Stoichiometry
To prepare an accurate stock solution, you must distinguish between the three chemical entities involved in the workflow. The "Ixazomib" you weigh is a prodrug; the "Ixazomib" that inhibits the proteasome is a hydrolysis product.
The Hydrolysis Mechanism
Ixazomib Citrate (MLN9708) is a boronic ester prodrug.[1] It is stable in organic solvents (DMSO) but hydrolyzes rapidly in aqueous media (plasma or assay buffer) to release the active boronic acid, Ixazomib (MLN2238), and biologically inert citric acid derivatives.
Crucial Stoichiometry:
-
1 mole of Ixazomib Citrate EtOH yields 1 mole of Ixazomib Citrate .
-
1 mole of Ixazomib Citrate hydrolyzes to yield 1 mole of Active Ixazomib (MLN2238) .[2]
Therefore, the molarity of your stock solution (calculated based on the Citrate EtOH MW) directly equals the molarity of the active inhibitor available in the assay.
Molecular Weight Reference Table
| Chemical Form | Common Name | CAS Number | Molecular Weight ( g/mol ) | Role |
| Ixazomib (Free Acid) | MLN2238 | 1072833-77-2 | 361.03 | Active Inhibitor (in assay) |
| Ixazomib Citrate | MLN9708 | 1239908-20-3 | 517.12 | Stable Prodrug (Solid) |
| Ixazomib Citrate EtOH | MLN9708-EtOH | Check CoA | ~563.19 * | Drug Substance (Solvate) |
*Note: The Ethanol adduct is typically a 1:1 solvate.[3] MW = 517.12 (Citrate) + 46.07 (Ethanol) = 563.19. Always verify the specific stoichiometry on your Certificate of Analysis (CoA).
Visualizing the Workflow
The following diagram illustrates the transition from the solid state to the active biological species.
Figure 1: The activation pathway of Ixazomib.[1] Note that hydrolysis occurs only after dilution into the aqueous assay buffer.
Protocol: Stock Solution Preparation
Objective: Prepare a 10 mM Stock Solution of Ixazomib.
Materials
-
Compound: Ixazomib Citrate EtOH (Verify MW on CoA).
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%).-
Why Anhydrous? Water in the DMSO will trigger premature hydrolysis of the citrate ester in the stock vial, leading to instability and precipitation over time.
-
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps.
Step-by-Step Methodology
-
Verify Molecular Weight (MW): Check the container label or CoA.
-
Weighing: Weigh approximately 5–10 mg of solid into a tared amber vial. Record the exact mass.
-
Example Mass:
.
-
-
Volume Calculation: Calculate the volume of DMSO required to achieve a 10 mM (
) concentration.Applying the example values:
-
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex for 30–60 seconds. The solution should be clear and colorless.
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
-
IC50 Assay Setup & Dilution Scheme
Context: The IC50 for Ixazomib in proteasome assays (e.g., 20S proteasome activity) is typically in the low nanomolar range (3–10 nM).
Serial Dilution Strategy
Do not dilute directly from 10 mM stock to the assay plate. Use an intermediate dilution step to keep DMSO concentration constant and low (<0.5%).
Diagram: Serial Dilution Workflow
Figure 2: Recommended dilution scheme to minimize pipetting errors and DMSO shock.
Calculation of Final Assay Concentration
When you dilute the Ixazomib Citrate stock into the aqueous assay buffer, it hydrolyzes.
-
Input: 10 nM Ixazomib Citrate.
-
Result: 10 nM Ixazomib (Active Boronic Acid).
-
Calculation: Treat the molarity as 1:1. No further correction factor is needed during the dilution steps if the initial stock was prepared using the Citrate EtOH MW.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitation in Stock | DMSO absorbed moisture (hygroscopic). | Use fresh, anhydrous DMSO.[8][9] Store under nitrogen if possible. |
| IC50 Value Shift (>10x) | Incorrect MW used (e.g., used Free Base MW 361 instead of Citrate EtOH MW 563). | Recalculate stock molarity. If you weighed 5.6 mg and treated it as MW 361, your actual concentration is ~35% lower than you think. |
| High Variability | Hydrolysis lag time. | Ensure the drug is pre-incubated in the assay buffer for 10–15 minutes before adding the substrate/enzyme to ensure full hydrolysis to the active form. |
References
-
PubChem. (n.d.).[10] Ixazomib Citrate (Compound Summary).[5][6][9][10][11][12][13] National Library of Medicine.[10] Retrieved October 26, 2023, from [Link]
-
Kupperman, E., et al. (2010). Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Human Cancer. Cancer Research.[14][15] Retrieved from [Link]
-
European Medicines Agency (EMA). (2016). Ninlaro (Ixazomib) Assessment Report. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ixazomib citrate | Autophagy | Proteasome | TargetMol [targetmol.com]
- 7. ninlaro.com [ninlaro.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ixazomib citrate | C20H23BCl2N2O9 | CID 56844015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The investigational proteasome inhibitor ixazomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. caymanchem.com [caymanchem.com]
- 15. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation of Ixazomib Citrate EtOH in Cell Culture Media
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address a common challenge in the laboratory: the precipitation of Ixazomib citrate, particularly when using ethanol (EtOH) as a solvent, in cell culture media. Ixazomib, the first oral proteasome inhibitor, is a critical tool in multiple myeloma research.[1][2][3] As a prodrug, Ixazomib citrate rapidly hydrolyzes to its biologically active form, Ixazomib, in aqueous solutions like cell culture media.[1][3][4][5] However, its solubility characteristics can present challenges, leading to precipitation and impacting experimental reproducibility and accuracy.[4] This guide is designed to provide you with the expertise and validated methods to ensure the successful use of Ixazomib citrate in your cell culture experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the use of Ixazomib citrate in cell culture.
Q1: Why is my Ixazomib citrate precipitating when I add it to my cell culture medium?
A: Precipitation of Ixazomib citrate upon addition to cell culture media is a frequent issue and can be attributed to several factors:
-
"Solvent Shock": This is the most common cause. Ixazomib citrate is often dissolved in a high-concentration organic solvent stock, such as ethanol or DMSO.[6] When this concentrated stock is rapidly introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can drastically decrease the compound's solubility, causing it to "crash out" of the solution.[7]
-
Exceeding Solubility Limits: While Ixazomib citrate has good solubility in ethanol, its solubility in neutral aqueous solutions like cell culture media is significantly lower.[4][8] The final concentration of Ixazomib citrate in your experiment might be exceeding its solubility threshold in the media.
-
pH and Temperature Shifts: The pH and temperature of your cell culture medium can influence the solubility of Ixazomib citrate.[7] Although Ixazomib citrate's solubility increases with pH, cell culture media is typically buffered around neutral pH (7.2-7.4).[4][9]
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if supplemented with serum).[10] Ixazomib citrate can potentially interact with these components, forming insoluble complexes.[7]
Q2: What is the recommended solvent for preparing Ixazomib citrate stock solutions?
A: While ethanol can be used, Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing primary stock solutions of Ixazomib citrate.[4] It offers superior solubilizing capacity, with concentrations up to 100 mg/mL achievable.[4] If using ethanol, it is crucial to ensure it is anhydrous, as water content can negatively impact solubility.
Q3: What are the visual signs of Ixazomib citrate precipitation?
A: The signs of precipitation can range from subtle to obvious:
-
Cloudiness or Turbidity: The medium may appear hazy or milky immediately after adding the compound.[4][7]
-
Visible Particles: You might observe fine crystalline or amorphous particles suspended in the medium or settled at the bottom of the culture vessel.[4][7]
-
Inconsistent Results: Even without visible precipitation, poor solubility can lead to an inaccurate final drug concentration, resulting in high variability in your experimental data.[4]
Q4: Can I warm the media or my stock solution to improve solubility?
A: Gentle warming of the cell culture medium to 37°C before adding the Ixazomib citrate stock solution is a recommended practice.[6][11] However, be cautious about heating the stock solution itself, as this could potentially degrade the compound. Some sources suggest that warming a DMSO stock solution of another proteasome inhibitor, MG132, to 40°C can help if precipitates form upon addition to media.[12] The stability of Ixazomib in solution is known to be affected by factors like oxidation and light.[13]
II. Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
If you are encountering precipitation, this systematic guide will help you diagnose and resolve the issue.
Step 1: Evaluate Your Stock Solution Preparation
The foundation of a successful experiment is a properly prepared stock solution.
-
Protocol for Preparing a 10 mM Ixazomib Citrate Stock Solution in Anhydrous Ethanol:
-
Weighing: Accurately weigh the required amount of Ixazomib citrate powder (Molecular Weight: 517.12 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous ethanol to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming to 37°C can aid this process, but avoid excessive heat.[6]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6]
-
Step 2: Optimize the Dilution Method into Cell Culture Media
The way you introduce the stock solution into your media is critical.
-
Best Practices for Dilution:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C.[11]
-
Gradual Addition and Mixing: Instead of pipetting the entire volume of the stock solution at once, add it drop-wise to the vortexing or swirling media. This gradual introduction helps to mitigate "solvent shock."
-
Final Solvent Concentration: Keep the final concentration of ethanol in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[6]
-
Step 3: Assess the Final Concentration of Ixazomib Citrate
If precipitation persists, you may be exceeding the solubility limit in your media.
-
Determining Maximum Soluble Concentration (A Practical Approach):
-
Prepare a series of small-volume dilutions of your Ixazomib citrate stock into your cell culture medium at 37°C.
-
Visually inspect each dilution for any signs of precipitation after a short incubation period.
-
The highest concentration that remains clear is your approximate maximum working concentration under those specific conditions.
-
Step 4: Consider Alternative Solubilization Strategies
For particularly challenging situations, advanced techniques may be necessary.
-
Using a Different Solvent: As mentioned, DMSO is a superior solvent for Ixazomib citrate.[4] If you continue to face issues with an ethanol stock, consider switching to a DMSO-based stock solution.
-
pH Adjustment: While not always feasible for cell culture experiments, the solubility of Ixazomib citrate does increase with pH.[4][9] If your experimental design allows, a slight increase in the media's pH (e.g., to 7.5-8.0) might improve solubility. However, you must first validate that this pH change does not affect your cells or the stability of the compound.[4]
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting Ixazomib citrate precipitation.
Sources
- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10118937B1 - Process for preparing ixazomib citrate and intermediates therefor - Google Patents [patents.google.com]
- 3. Phase 2 trial of ixazomib in patients with relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. ninlaro.com [ninlaro.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proteasome Inhibitors [labome.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Variable IC50 Results with Ixazomib Citrate (EtOH)
Welcome to the technical support center for Ixazomib citrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ixazomib citrate in their experiments and encountering variability in their half-maximal inhibitory concentration (IC50) results. As a potent, orally bioavailable proteasome inhibitor, precise and reproducible IC50 values are critical for accurate interpretation of its anti-neoplastic activity. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve consistent and reliable data.
Troubleshooting Guide: Unraveling Inconsistent IC50 Values
Variable IC50 values are a common challenge in pharmacological studies and can stem from a multitude of factors, ranging from compound handling to the specifics of the biological assay.[1][2] This section addresses specific issues you might be facing and offers targeted solutions.
Question 1: Why am I seeing a high degree of variability in my IC50 values for Ixazomib citrate between experiments, even when using the same cell line?
Answer:
Inter-experimental variability, often seen as a 2- to 3-fold difference in IC50 values, can be acceptable. However, larger deviations warrant a closer look at your experimental workflow.[3] Several factors related to the compound itself, the cells, and the assay protocol can contribute to this inconsistency.
Potential Causes & Step-by-Step Solutions:
-
Compound Stability and Handling:
-
Ixazomib Citrate Hydrolysis: Ixazomib citrate is a prodrug that rapidly hydrolyzes to its active form, Ixazomib, in aqueous solutions.[4][5][6] The stability of your stock solution and working dilutions is paramount.
-
Solution: Prepare fresh working dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Solvent Quality: The purity and water content of your ethanol (EtOH) can impact the stability and solubility of Ixazomib citrate.
-
Solution: Use anhydrous, research-grade ethanol to prepare your stock solution.
-
-
Storage: Improper storage can lead to degradation of the compound.
-
-
Cell-Based Factors:
-
Cell Passage Number and Health: As cells are passaged, they can undergo phenotypic and genotypic drift, which can alter their sensitivity to drugs.[3] Cell health and confluence at the time of treatment are also critical.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Standardize your seeding density.[2]
-
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to treatment.
-
Solution: Regularly test your cell lines for mycoplasma contamination.
-
-
-
Assay Protocol and Conditions:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value.
-
Solution: Standardize the incubation time across all experiments. A 72-hour incubation is a common starting point for many cancer cell lines.[3]
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Solution: Use the same batch and percentage of FBS for all comparative experiments.
-
-
Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
-
Question 2: My Ixazomib citrate solution in ethanol appears cloudy or has visible precipitate after dilution into cell culture medium. What should I do?
Answer:
This is a clear indication of solubility issues. Ixazomib citrate has limited solubility in aqueous solutions, and diluting a concentrated ethanol stock into a buffer or medium can cause it to precipitate out of solution, leading to an inaccurate final concentration and unreliable results.[10]
Potential Causes & Step-by-Step Solutions:
-
Inadequate Mixing: Simple addition of the stock solution to the medium may not be sufficient for complete dissolution.
-
Solution: After adding the ethanol stock to the medium, vortex the solution thoroughly. Gentle warming to 37°C may also aid in dissolution.[11]
-
-
Final Ethanol Concentration: A high final concentration of ethanol in the cell culture medium can be toxic to cells.
-
Solution: Keep the final ethanol concentration in your assay below 0.5%, and ideally below 0.1%.[11] Ensure you have a vehicle control with the same final ethanol concentration to account for any solvent-induced effects.
-
-
pH of the Medium: The solubility of Ixazomib citrate can be pH-dependent.[10]
-
Solution: While not always feasible to alter, be aware that the pH of your culture medium can influence solubility. Ensure your medium is properly buffered.
-
Question 3: I suspect my cells may be developing resistance to Ixazomib. How can I confirm this and what are my options?
Answer:
Cellular resistance to proteasome inhibitors is a known phenomenon and can manifest as a rightward shift in your dose-response curve (i.e., a higher IC50 value).[12]
Confirmation of Resistance:
-
Proteasome Activity Assay: Directly measure the activity of the proteasome in your treated and untreated cell lysates. A lack of inhibition in the presence of Ixazomib would suggest a mechanism of resistance at the level of the proteasome itself.[11][13][14]
-
Western Blot for Ubiquitinated Proteins: A hallmark of proteasome inhibition is the accumulation of polyubiquitinated proteins.[11] If you do not observe an increase in high-molecular-weight ubiquitin smears in your treated cells compared to control, it could indicate a lack of proteasome inhibition.
Experimental Workflow for Assessing Proteasome Inhibition:
Caption: Workflow for confirming on-target effect of Ixazomib.
Addressing Resistance:
-
Alternative Proteasome Inhibitors: If resistance is confirmed, consider using a proteasome inhibitor with a different mechanism of action or chemical structure.
-
Combination Therapies: Ixazomib is often used in combination with other agents, which can help overcome resistance.[5][15]
Frequently Asked Questions (FAQs)
What is the mechanism of action of Ixazomib citrate?
Ixazomib citrate is a prodrug that is rapidly converted to its active form, Ixazomib, under physiological conditions.[16] Ixazomib is a selective and reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome.[4][7][15] The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins.[16] By inhibiting the proteasome, Ixazomib disrupts protein homeostasis, leading to an accumulation of regulatory proteins. This causes cell cycle arrest and induces apoptosis (programmed cell death), particularly in rapidly dividing cancer cells that are highly dependent on proteasome function.[16][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... | Oncotarget [oncotarget.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ixazomib - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ixazomib citrate | Autophagy | Proteasome | TargetMol [targetmol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iris.unife.it [iris.unife.it]
- 13. takarabio.com [takarabio.com]
- 14. cell.com [cell.com]
- 15. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib) [ninlarohcp.com]
- 16. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]
- 17. qingmupharm.com [qingmupharm.com]
Technical Support Center: Minimizing Degradation of Ixazomib Citrate in Ethanol During Freeze-Thaw Cycles
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and handling of Ixazomib citrate (MLN9708). Ixazomib citrate is a first-in-class oral proteasome inhibitor, but its unique chemical nature—a prodrug that rapidly hydrolyzes into its active boronic acid form (MLN2238) in the presence of moisture—makes it highly susceptible to degradation during improper storage and repeated freeze-thaw cycles[1].
This guide provides a comprehensive, self-validating system to ensure the scientific integrity of your assays by minimizing degradation in ethanol (EtOH) and other organic solvents.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. Ixazomib citrate is synthesized as a stable citrate ester to improve its solid-state shelf life[2]. However, when dissolved in hygroscopic solvents like ethanol, it becomes vulnerable to environmental factors during freeze-thaw cycles:
-
Moisture Condensation & Hydrolysis: Ethanol readily absorbs atmospheric moisture. Each freeze-thaw cycle introduces micro-amounts of water condensation into the vial. This water triggers the rapid hydrolysis of the stable citrate ester into the free, biologically active boronic acid (MLN2238)[1].
-
Boronic Acid Instability: Once converted to the free boronic acid in solution, the molecule is thermodynamically less stable. It is highly prone to oxidative cleavage of the boron-carbon bond and amide hydrolysis, especially when exposed to the thermal shifts inherent in the thawing process[3],[4].
-
Transesterification in EtOH: In alcoholic solvents like ethanol, prolonged exposure at elevated temperatures (such as leaving a vial at room temperature after thawing) can lead to transesterification reactions, fundamentally altering the drug's pharmacological profile and rendering it inactive[5].
Hydrolysis of Ixazomib citrate to MLN2238 and subsequent degradation via freeze-thaw stress.
Step-by-Step Methodology: Preparation and Storage Protocol
To establish a self-validating protocol, every step must minimize moisture and thermal stress. Validation is achieved by running a baseline LC-MS aliquot immediately after preparation to confirm >99% purity, serving as the benchmark for subsequent assays[4].
Step 1: Solvent Preparation Use strictly anhydrous ethanol (≥99.5% purity, molecular sieve treated). Because ethanol is hygroscopic, using standard grade ethanol introduces water immediately, initiating premature hydrolysis[2].
Step 2: Dissolution Weigh the Ixazomib citrate powder quickly to minimize atmospheric exposure. Add the anhydrous EtOH to achieve your desired stock concentration (e.g., 10 mM). Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath for 5 minutes, but do not apply heat [2].
Step 3: Aliquoting (The Critical Step) Divide the stock solution into single-use aliquots (e.g., 10-50 µL) immediately. Overlay the headspace of the microcentrifuge tubes with dry Argon or Nitrogen gas before sealing. This displaces oxygen and moisture, preventing oxidative cleavage[4].
Step 4: Freezing and Storage Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, then transfer them immediately to a -80°C freezer. Storage at -80°C extends the stability of the stock solution to 6 months, whereas -20°C storage is only reliable for 1 month[6].
Step 5: Thawing and Application When ready for an experiment, remove a single aliquot and thaw it rapidly at room temperature. Do not use a heated water bath. Once thawed, dilute into your aqueous assay buffer immediately prior to treating cells. Discard any unused portion of the thawed aliquot; never refreeze [6].
Standard Operating Procedure for Ixazomib Citrate stock preparation to prevent degradation.
Quantitative Data: Stability Metrics
Table 1: Stability of Ixazomib Citrate Solutions Based on Storage Conditions
| Storage Condition | Solvent | Freeze-Thaw Cycles | Estimated Stability / Potency Loss | Recommendation |
| Solid Powder | N/A | N/A | > 2 Years (at -20°C) | Ideal for long-term storage |
| -80°C (Aliquot) | Anhydrous EtOH / DMSO | 0 | 6 Months (< 5% degradation) | Optimal for stock solutions |
| -20°C (Aliquot) | Anhydrous EtOH / DMSO | 0 | 1 Month (< 5% degradation) | Acceptable for short-term use |
| -20°C (Stock) | EtOH | 3 to 5 | Significant potency loss (> 20%) | Strictly Avoid |
| Room Temp (25°C) | Aqueous Buffer (pH >7) | N/A | Hours (Rapid decomposition) | Prepare fresh immediately before use |
Note: Degradation follows first-order kinetics and is accelerated at higher pH and in the presence of oxidants[4].
Troubleshooting Guide & FAQs
Q1: My Ixazomib citrate precipitated after diluting the ethanol stock into my cell culture media. What happened? A1: Ixazomib citrate has high solubility in organic solvents but can precipitate if the aqueous buffer lacks sufficient mixing or if the local concentration exceeds its aqueous solubility limit[2]. Troubleshooting: Ensure you are adding the stock solution dropwise to the aqueous buffer while vortexing continuously. Alternatively, you can utilize cyclodextrins (like HP-β-CD) in your aqueous buffer to form water-soluble inclusion complexes, which significantly improves aqueous solubility without altering the drug's efficacy[2].
Q2: I accidentally subjected my stock solution to 3 freeze-thaw cycles. Is it still viable for IC50 determination? A2: No. Repeated freeze-thaw cycles introduce moisture condensation, leading to the irreversible hydrolysis of the citrate ester to the free boronic acid (MLN2238) and subsequent oxidative degradation[1]. Using this compromised stock will artificially inflate your IC50 values due to a lower concentration of the active compound. Always discard compromised vials and use fresh, single-use aliquots[6].
Q3: Does the pH of my assay buffer affect the stability of the drug once thawed and diluted? A3: Yes, profoundly. While Ixazomib is relatively stable in neutral and acidic environments, its decomposition is rapidly accelerated at higher (alkaline) pH levels[4]. Ensure your assay buffer is strictly maintained at physiological pH (7.2 - 7.4) and run the assay immediately after dilution to prevent baseline drift in your results.
References
-
Title: AusPAR: Ixazomib citrate Source: Therapeutic Goods Administration (TGA) URL: [Link]
- Title: WO2016165677A1 - New forms of ixazomib citrate Source: Google Patents URL
-
Title: Development and Validation of Stability-Indicating UHPLC-UV-MS Tandem Methods Source: ResearchGate URL: [Link]
-
Title: Mayo Clinic Cancer Center Phase 2 Trial of Ixazomib Combinations Source: ClinicalTrials.gov URL: [Link]
Sources
optimizing vehicle formulation for Ixazomib citrate EtOH in vivo
Topic: Optimizing Vehicle Formulation for Ixazomib Citrate EtOH In Vivo Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers & Drug Development Scientists
Technical Support Center: Ixazomib Citrate Formulation Guide
Status: Active Subject: Vehicle Optimization & Troubleshooting for Preclinical Administration Last Updated: March 2026
Executive Summary: The "Prodrug" Paradox
Critical Mechanism: Ixazomib citrate (MLN9708) is a prodrug designed to stabilize the active boronic acid, Ixazomib (MLN2238).
-
In Solid State: The citrate ester protects the boronic acid from oxidative deboronation.
-
In Aqueous Solution/Plasma: The citrate ester hydrolyzes rapidly (minutes to hours) to release the biologically active MLN2238.
The Formulation Challenge: When you prepare a liquid vehicle for oral gavage (PO) or intravenous (IV) injection using aqueous components (Saline, PBS, Cyclodextrins), you are effectively dosing the hydrolyzed active form (MLN2238) , not the prodrug, unless the vehicle is strictly non-aqueous.
The "EtOH" Factor: Your material is likely Ixazomib Citrate Ethanol Solvate .[1]
-
Implication: You must correct for the molecular weight of the ethanol molecule in the crystal lattice during dose calculations to ensure accurate delivery of the active moiety.
-
Action: Check your Certificate of Analysis (CoA). Standard Ixazomib Citrate MW is ~517.12 g/mol . The EtOH solvate will be higher (approx. +46 g/mol per EtOH molecule).
Decision Matrix: Vehicle Selection
Use this logic flow to select the optimal vehicle based on your study endpoints.
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and study duration.
Optimized Protocols
Protocol A: The "Standard" Co-Solvent System (High Solubility)
Best for: Maximum solubility, acute efficacy studies, PK studies.
Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.
Step-by-Step Preparation:
-
Calculate: Determine the mass of Ixazomib Citrate EtOH required. Apply the Solvate Correction Factor (see FAQ #1).
-
Primary Solubilization: Dissolve the powder completely in 100% DMSO .
-
Target: 10x the final desired concentration.
-
Observation: Solution should be clear and colorless.
-
-
Co-Solvent Addition: Add PEG300 to the DMSO stock. Vortex rigorously.
-
Surfactant Addition: Add Tween 80 . Vortex until homogenous.
-
Aqueous Dilution: Slowly add sterile Saline (0.9% NaCl) while vortexing.
-
Critical: Add saline last to prevent precipitation ("crashing out").
-
Note: The solution may warm slightly due to exothermic mixing.
-
Protocol B: The "Biomimetic" Cyclodextrin System (Low Toxicity)
Best for: Chronic toxicity studies, sensitive xenograft models, mimicking clinical absorption.
Composition: 5-10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 25mM Citrate Buffer (pH 3.5).
Step-by-Step Preparation:
-
Vehicle Prep: Dissolve HP-β-CD in Citrate Buffer. Filter sterilize (0.22 µm).
-
Drug Addition: Add Ixazomib Citrate EtOH powder directly to the vehicle.
-
Complexation: Sonicate at ambient temperature for 10-20 minutes or stir for 1 hour.
-
Why: The cyclodextrin encapsulates the hydrophobic moiety, improving solubility without harsh organic solvents.
-
pH Note: Keeping the pH slightly acidic (3-4) helps stabilize the boronic ester form longer than neutral pH.
-
Troubleshooting Guide
Issue: Precipitation ("Crashing Out")
Symptom: White cloudiness or crystals form immediately upon adding Saline/Water.
-
Root Cause 1: Addition Rate. Adding aqueous buffer too fast creates local zones of high polarity where the drug is insoluble.
-
Fix: Use the "dropwise with vortexing" method.
-
-
Root Cause 2: Temperature. Ixazomib solubility is temperature-dependent.
-
Fix: Pre-warm the saline to 37°C before adding to the DMSO/PEG mix.
-
-
Root Cause 3: pH Shock. Ixazomib citrate is less soluble at very low pH (pH 1.2) but hydrolyzes at neutral pH.
-
Fix: Ensure your saline/buffer is buffered to pH ~3.5-5.0. Avoid unbuffered water which can swing pH wildly.
-
Issue: Inconsistent In Vivo Efficacy
Symptom: High variability in tumor reduction between mice.
-
Root Cause: Hydrolysis Timing. The prodrug hydrolyzes to the active form over time in the vehicle. If Mouse 1 is dosed at T=0 and Mouse 10 at T=60 mins, they may receive different ratios of Prodrug:Active.
-
Fix:Prepare Fresh Daily. Do not store formulated dosing solutions. Dose within 30 minutes of preparation.
-
-
Root Cause: Suspension Settling. If using Methylcellulose (suspension), the drug may settle.
-
Fix: Switch to the Solution formulations (Protocol A or B) for more consistent bioavailability.
-
Issue: Toxicity (Weight Loss >15%)
Symptom: Mice losing weight rapidly, even in vehicle control groups.
-
Root Cause: Vehicle Intolerance. 10% DMSO + 40% PEG300 is hypertonic and can cause GI irritation or osmotic stress.
-
Fix: Switch to Protocol B (HP-β-CD) . Cyclodextrins are generally biologically inert and well-tolerated for long-term dosing.
-
Frequently Asked Questions (FAQs)
Q1: How do I handle the "EtOH" solvate calculation? A: You must adjust the weighed mass to ensure you are delivering the correct amount of the active moiety.
-
Formula:
-
Example:
-
MW Ixazomib (Active Boronic Acid, MLN2238): ~361.03 g/mol
-
MW Ixazomib Citrate (Prodrug, MLN9708): ~517.12 g/mol
-
MW Ixazomib Citrate EtOH (Solvate): ~563.2 g/mol (Estimate: Check your CoA!)
-
To dose 10 mg/kg of Ixazomib Citrate: Weigh equivalent of the solvate.
-
Q2: Can I store the stock solution? A:
-
Powder: Store at -20°C, desiccated.
-
DMSO Stock (100 mg/mL): Stable for 3-6 months at -80°C. Avoid repeated freeze-thaw cycles (aliquot it).
-
Final Aqueous Formulation: DO NOT STORE. Prepare fresh immediately before dosing. The ester bond hydrolyzes in water.
Q3: Why not just use Methylcellulose (MC) like other oral drugs? A: You can, but it forms a suspension. Since Ixazomib Citrate is a prodrug that relies on hydrolysis for activation, a suspension introduces a dissolution step in vivo that adds variability. A solution (using CD or PEG) ensures the drug is already molecularly available, reducing inter-animal variability.
Q4: Is the pH of the vehicle important? A: Yes. Boronic acids can undergo oxidative deboronation at alkaline pH. Keep the vehicle pH slightly acidic to neutral (pH 3.0 - 6.0). Avoid highly alkaline buffers.
References
-
Gupta, N. et al. (2015). Pharmacokinetics and Safety of Ixazomib Plus Lenalidomide–Dexamethasone in Asian Patients With Relapsed/Refractory Multiple Myeloma. The Journal of Clinical Pharmacology. Link
- Muppidi, A. et al. (2011). Rational Design of Proteasome Inhibitors. In Proteasome Inhibitors in Cancer Therapy. Humana Press. (Discusses boronic acid stability and hydrolysis).
-
European Medicines Agency (EMA). (2016). Ninlaro (ixazomib) Assessment Report. Procedure No. EMEA/H/C/003844/0000. (Detailed chemistry and stability data of the citrate ester). Link
-
Kupperman, E. et al. (2010). Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Human Cancer. Cancer Research, 70(5), 1970-1980. (Primary source for preclinical vehicle formulations). Link
-
BenchChem Technical Support. Ixazomib Citrate Formulation Guide. (General reference for DMSO/PEG solubility limits). Link
Sources
Technical Support Center: Overcoming Ixazomib Resistance in Solid Tumor Cell Lines
Welcome to the technical support center for researchers investigating ixazomib resistance. This guide is designed to provide in-depth, practical solutions and foundational knowledge to navigate the complexities of your experiments. As your virtual application scientist, I've structured this resource to move from understanding the core problem to troubleshooting specific experimental hurdles and implementing advanced strategies.
Section 1: Understanding the Problem - The "Why" of Ixazomib Resistance
Ixazomib, the first orally bioavailable proteasome inhibitor, is a critical tool in cancer therapy, primarily approved for multiple myeloma.[1][2] Its mechanism hinges on inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[3] This blockage leads to an accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR), and ultimately inducing apoptosis in cancer cells.[4][5]
However, resistance, both intrinsic and acquired, is a significant clinical and research challenge.[6] Solid tumor cells can employ a variety of sophisticated mechanisms to evade ixazomib-induced cell death. Understanding these escape routes is the first step in designing experiments to overcome them.
Core Mechanisms of Resistance:
-
Target Modification: While less common, mutations in the PSMB5 gene, which encodes the primary target subunit of the proteasome, can reduce ixazomib binding and efficacy.[7] More frequently, cells adapt by upregulating the expression of proteasome subunits, effectively increasing the amount of target that needs to be inhibited.[8]
-
Activation of Pro-Survival Signaling: Cancer cells can activate compensatory pathways to mitigate proteotoxic stress. Key among these are:
-
The Unfolded Protein Response (UPR): While proteasome inhibition induces the UPR, cancer cells can hijack this pathway. Initially, the UPR aims to restore homeostasis, but if stress is prolonged, it switches to a pro-apoptotic program.[4] Resistant cells often manage to maintain the UPR in a pro-survival state, for instance, by modulating the activity of key UPR regulators like XBP-1.[5]
-
Autophagy: As the primary alternative pathway for degrading cellular components, autophagy is a critical survival mechanism for cancer cells under proteasome inhibition.[9] Ixazomib treatment can induce a protective autophagic response, where cells sequester and degrade aggregated proteins and damaged organelles in lysosomes, thus alleviating cellular stress.[10][11]
-
The Nrf2 Antioxidant Response: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[12] Its activation leads to the expression of genes that detoxify reactive oxygen species (ROS) and manage cellular stress, contributing significantly to proteasome inhibitor resistance.[13][14] Activation of the Nrf2 pathway is often linked to the accumulation of p62/SQSTM1, an autophagy receptor protein.[15][16]
-
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses specific problems you might encounter at the bench. The key is to understand the potential cause and implement logical, stepwise solutions.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Ixazomib IC50 is higher than expected or inconsistent across experiments in the parental (sensitive) cell line. | 1. Drug Instability: Ixazomib citrate is hydrolyzed to its active form, MLN2238, in aqueous solutions. Improper storage or repeated freeze-thaw cycles can lead to degradation. 2. Cell Health/Passage Number: Cells at very high or low confluence, or those at a high passage number, can exhibit altered drug sensitivity. 3. Assay-Specific Issues: The choice of viability assay (e.g., MTT vs. CellTiter-Glo vs. Crystal Violet) can influence results. Metabolic assays like MTT can be confounded by changes in cellular metabolism. | 1. Drug Handling: Prepare fresh dilutions of ixazomib from a new stock for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Cell Culture Standardization: Ensure consistent seeding density and use cells within a defined low-passage number range. Always check cell morphology and doubling time before starting an experiment. 3. Assay Validation: If possible, confirm viability results with a secondary method, such as a direct cell count or an apoptosis assay (e.g., Annexin V staining). |
| Resistant cell line shows only a minor (e.g., <5-fold) shift in IC50 compared to the parental line. | 1. Incomplete Resistance Development: The selection pressure (ixazomib concentration) may have been too low or the duration of selection too short. 2. Heterogeneous Population: The "resistant" population may be a mix of sensitive and resistant cells. 3. Mechanism of Resistance: The resistance mechanism may not be robust or may be easily reversible. | 1. Refine Selection Protocol: Gradually increase the ixazomib concentration in a stepwise manner over several months. Monitor the population for recovery after each dose escalation. 2. Clonal Selection: Perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate and expand truly resistant clones. This ensures a homogenous population for downstream experiments. 3. Confirm Target Engagement: Use a proteasome activity assay to confirm that ixazomib is still inhibiting the proteasome in your resistant cells. A lack of inhibition could point to a drug efflux or uptake issue. |
| Western blot for autophagy marker LC3-II is inconclusive or difficult to interpret. | 1. Static Measurement: An increase in LC3-II can mean either increased autophagosome formation (autophagy induction) or a block in lysosomal degradation. 2. Poor Antibody Quality: The LC3B antibody is notoriously variable. 3. Incorrect Loading/Sample Prep: LC3-II is membrane-bound and can be lost during standard protein extraction. | 1. Perform an Autophagy Flux Assay: This is critical. Treat cells with ixazomib in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further accumulation of LC3-II in the presence of the inhibitor confirms that the autophagic flux (the entire process) is active.[9] 2. Antibody Validation: Use a positive control, such as cells treated with a known autophagy inducer like rapamycin or starved cells. 3. Optimize Lysis: Use a lysis buffer containing detergents strong enough to solubilize membrane proteins (e.g., RIPA buffer). |
| Combination therapy (e.g., Ixazomib + Autophagy Inhibitor) shows no synergy or is highly toxic to parental cells. | 1. Incorrect Dosing: The concentrations of one or both drugs may be too high, causing general toxicity that masks any synergistic effect. 2. Timing of Treatment: The sequence of drug addition (simultaneous vs. sequential) can dramatically impact the outcome. 3. Off-Target Effects: The second agent may have off-target effects that are antagonistic to ixazomib's action. | 1. Dose-Response Matrix: Perform a checkerboard assay with varying concentrations of both drugs to identify the optimal concentrations for synergy. Use software (e.g., CompuSyn) to calculate the Combination Index (CI). 2. Staggered Dosing: Test different schedules. For example, pre-treating with ixazomib for 24 hours to induce autophagy, followed by the addition of an autophagy inhibitor, may be more effective. 3. Mechanistic Validation: Confirm that the second agent is hitting its intended target in your cell line at the concentration used (e.g., for an autophagy inhibitor, confirm lysosomal neutralization or for a PI3K inhibitor, check for decreased p-Akt levels). |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most common mechanism of acquired resistance to ixazomib in solid tumors?
-
A1: While multiple mechanisms can coexist, the activation of pro-survival autophagy is a very common and well-documented escape route.[6] When the proteasome is blocked, the cell relies heavily on autophagy to clear the resulting buildup of toxic protein aggregates.[10] This makes the autophagy pathway a prime target for combination therapies aimed at overcoming resistance.[9]
-
-
Q2: My ixazomib-resistant cells are also cross-resistant to bortezomib and carfilzomib. Why?
-
A2: This is a common observation and often points to a mechanism that is upstream of the specific drug-proteasome interaction.[8][17] For example, upregulation of the Nrf2 antioxidant pathway or enhancement of pro-survival autophagy are general stress responses that can confer resistance to multiple proteasome inhibitors, regardless of their specific chemical structure.[13][15] Resistance due to a specific mutation in the PSMB5 binding pocket might show differential sensitivity between the inhibitors, but pathway-level resistance is often broader.
-
-
Q3: How does the Unfolded Protein Response (UPR) contribute to both cell death and survival in response to ixazomib?
-
A3: The UPR is a dual-edged sword. Initially, its activation (signaled by molecules like GRP78/BiP) is a pro-survival response designed to restore protein-folding homeostasis in the ER.[4] However, if the stress induced by ixazomib is overwhelming and prolonged, the UPR switches to a pro-apoptotic program, often mediated by the transcription factor CHOP.[5] Resistant cells become adept at maintaining the UPR in the pro-survival "mode" while suppressing the switch to the pro-apoptotic "mode," thus tolerating higher levels of proteotoxic stress.
-
-
Q4: Can I use an HDAC inhibitor to overcome ixazomib resistance?
-
A4: Yes, this is a promising strategy. Histone deacetylase (HDAC) inhibitors, particularly HDAC6 inhibitors, can interfere with the cell's ability to form aggresomes, which are structures used to sequester misfolded proteins.[18] By blocking both the proteasome (with ixazomib) and the aggresome pathway (with an HDAC inhibitor), you can create a level of proteotoxic stress that the cell cannot overcome, leading to enhanced apoptosis. The combination of the HDAC inhibitor panobinostat with bortezomib has been approved for treating multiple myeloma, providing a strong clinical rationale for this approach.[18]
-
-
Q5: What is the role of the tumor microenvironment in ixazomib resistance?
-
A5: This is an advanced and clinically relevant question. In vivo, interactions between tumor cells and the surrounding stroma can promote drug resistance. For example, stromal cells can secrete growth factors and cytokines (like IL-6) that activate pro-survival signaling pathways (e.g., STAT3, NF-κB) within the cancer cells, making them less susceptible to ixazomib-induced apoptosis.[9][11] Adhesion of cancer cells to fibronectin in the extracellular matrix can also confer resistance. While difficult to model perfectly in vitro, co-culture systems can begin to address these important interactions.
-
Section 4: Key Experimental Protocols & Visualizations
Protocol: Generation of an Ixazomib-Resistant Cell Line
This protocol describes a standard method for developing an acquired resistance model through continuous, dose-escalating exposure.
Materials:
-
Parental solid tumor cell line of interest
-
Complete growth medium
-
Ixazomib citrate (prepare a 10 mM stock in DMSO)
-
Sterile, tissue-culture treated flasks and plates
-
Hemocytometer or automated cell counter
Methodology:
-
Determine Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of ixazomib for the parental cell line after 72 hours of treatment.
-
Initiate Low-Dose Exposure: Begin by continuously culturing the parental cells in their complete growth medium supplemented with a low concentration of ixazomib (typically starting at the IC10-IC20, e.g., if the IC50 is 50 nM, start at 5-10 nM).
-
Monitor and Passage: Initially, you will observe significant cell death and reduced proliferation. Monitor the cells daily. When the surviving cells repopulate the flask and exhibit a stable growth rate (similar to the parental line), they are ready for the next step. This can take several weeks.
-
Stepwise Dose Escalation: Double the concentration of ixazomib in the culture medium. Again, monitor for cell death and wait for the population to recover and resume stable proliferation.
-
Repeat Escalation: Continue this process of stepwise dose escalation. The key is to provide enough drug pressure to select for resistant cells without completely wiping out the culture. Each step can take 2-6 weeks.
-
Characterize the Resistant Line: Once the cells are stably proliferating in a concentration that is at least 10-fold higher than the parental IC50, the new resistant line (e.g., "MCF7-IxR") is established.
-
Validation and Banking (Critical):
-
Perform a new dose-response assay to confirm the shift in IC50 compared to a fresh culture of the parental line.[15]
-
Wean the cells off ixazomib for 1-2 weeks and re-test the IC50 to see if the resistance is stable or transient.
-
Cryopreserve multiple vials of the newly established resistant line and the corresponding parental line at the same passage number.
-
Visualizations: Signaling Pathways in Resistance
Understanding the interplay of resistance mechanisms is key. The following diagrams illustrate these complex relationships.
Caption: Interplay of cellular stress and survival pathways in response to Ixazomib.
Caption: Experimental workflow for a Western Blot-based autophagy flux assay.
References
-
Nrf2 Is One of the Players Involved in Bone Marrow Mediated Drug Resistance in Multiple Myeloma. PMC. Available at: [Link]
-
Noncanonical SQSTM1/p62-Nrf2 pathway activation mediates proteasome inhibitor resistance in multiple myeloma cells via redox, metabolic and translational reprogramming. PMC. Available at: [Link]
-
Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. PMC. Available at: [Link]
-
Novel cell line models to study mechanisms and overcoming strategies of proteasome inhibitor resistance in multiple myeloma. Folia Biol (Praha). Available at: [Link]
-
Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction. PMC. Available at: [Link]
-
The role of the unfolded protein response and autophagy in resistance of breast cancer cells to Bortezomib. AACR Journals. Available at: [Link]
-
Proteasome inhibitors disrupt the unfolded protein response in myeloma cells. PNAS. Available at: [Link]
-
Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1. Haematologica. Available at: [Link]
-
A drug repurposing strategy for overcoming human multiple myeloma resistance to standard-of-care treatment. PMC. Available at: [Link]
-
Transcriptional factor Nrf2 is essential for aggresome formation during proteasome inhibition. Spandidos Publications. Available at: [Link]
-
Study Identifies Ideal Ixazomib Triplet Regimen for Newly Diagnosed Multiple Myeloma. Targeted Oncology. Available at: [Link]
-
Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death. PMC. Available at: [Link]
-
Abstract 5850: Nrf2-mediated oxidative stress response is altered during acquired resistance to the proteasome inhibitor, oprozomib, in multiple myeloma. Cancer Research. Available at: [Link]
-
Ninlaro (Ixazomib): First Oral Proteasome Inhibitor Approved for the Treatment of Patients with Relapsed or Refractory Multiple Myeloma. The Oncology Nurse. Available at: [Link]
-
Ixazomib, lenalidomide and dexamethasone. Cancer Research UK. Available at: [Link]
-
Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC-Dependent Cell Death in T-cell and Hodgkin Lymphoma. AACR Journals. Available at: [Link]
-
Ixazomib Combo for Multiple Myeloma. Clinical Trials Arena. Available at: [Link]
-
Noncanonical SQSTM1/p62-Nrf2 pathway activation mediates proteasome inhibitor resistance in multiple myeloma cells via redox, metabolic and translational... Oncotarget. Available at: [Link]
-
Effect of bortezomib and ixazomib on proteasome β5 subunit activity and... ResearchGate. Available at: [Link]
-
Ixazomib-Containing Combinations Signal Potential for More PI-Based Regimens in R/R Multiple Myeloma. OncLive. Available at: [Link]
-
Autophagy-related mechanisms for treatment of multiple myeloma. OAE Publishing Inc. Available at: [Link]
-
Autophagy-related mechanisms for treatment of multiple myeloma. PMC. Available at: [Link]
-
Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. MDPI. Available at: [Link]
-
The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice. MDPI. Available at: [Link]
-
Mechanisms Driving Resistance to Proteasome Inhibitors Bortezomib, Carfilzomib, and Ixazomib in Multiple Myeloma. Flinders University. Available at: [Link]
-
Ixazomib triggers autophagic degradation of MUC5AC/integrin-β4 and inhibits non-small cell lung cancer progression. PubMed. Available at: [Link]
-
Spotlight on ixazomib: potential in the treatment of multiple myeloma. PMC. Available at: [Link]
-
Molecular structures of ixazomib and bortezomib. ResearchGate. Available at: [Link]
Sources
- 1. Ninlaro (Ixazomib): First Oral Proteasome Inhibitor Approved for the Treatment of Patients with Relapsed or Refractory Multiple Myeloma [theoncologynurse.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. A drug repurposing strategy for overcoming human multiple myeloma resistance to standard-of-care treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cell line models to study mechanisms and overcoming strategies of proteasome inhibitor resistance in multiple myeloma. [folia.unifr.ch]
- 9. Autophagy-related mechanisms for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oaepublish.com [oaepublish.com]
- 12. NRF2 Is One of the Players Involved in Bone Marrow Mediated Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noncanonical SQSTM1/p62-Nrf2 pathway activation mediates proteasome inhibitor resistance in multiple myeloma cells via redox, metabolic and translational reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Noncanonical SQSTM1/p62-Nrf2 pathway activation mediates proteasome inhibitor resistance in multiple myeloma cells via redox, metabolic and translational... | Oncotarget [oncotarget.com]
- 17. mdpi.com [mdpi.com]
- 18. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ixazomib Citrate Assays
Welcome to the Technical Support Center for Ixazomib citrate experimental workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with lot-to-lot variability, peak tailing, and unexpected degradation when working with this compound.
Ixazomib citrate is a boronic ester prodrug designed to rapidly hydrolyze into its biologically active form, ixazomib, under physiological conditions [1]. While ethanol (EtOH) is commonly used as a laboratory solvent, its interaction with ixazomib citrate introduces specific physicochemical challenges. This guide provides self-validating protocols and mechanistic explanations to ensure scientific integrity and reproducible data in your assays.
Part 1: Chemical Stability & Solvent Selection FAQs
Q1: Why do I experience high lot-to-lot variability when preparing Ixazomib citrate stock solutions in ethanol? A1: The variability stems from three distinct mechanistic pathways triggered by ethanol:
-
Solvate Formation: Ixazomib citrate readily crystallizes into ethanol solvates [2]. This alters the crystalline lattice, changing the compound's dissolution profile and effective molarity, which directly skews downstream concentration calculations.
-
Transesterification: The citric acid moiety of the prodrug can undergo esterification with ethanol over time, generating citrato-borate impurities that reduce the active titer of the stock.
-
Premature Hydrolysis: Absolute ethanol is highly hygroscopic. Trace moisture absorbed from the atmosphere triggers rapid hydrolysis of the citrate ester into the free boronic acid (ixazomib) and citric acid [3].
Q2: How can I eliminate this variability during primary stock preparation? A2: To create a self-validating and stable system, abandon ethanol for primary stock preparation . Instead, use strictly anhydrous Dimethyl Sulfoxide (DMSO). Ixazomib citrate is highly soluble in DMSO (up to 100 mg/mL) and remains chemically inert provided the solvent is anhydrous [4]. If your downstream in vivo formulation strictly requires an EtOH co-solvent, prepare the working solution immediately before dosing and verify the EtOH moisture content via Karl Fischer titration (must be <0.1% water).
Fig 1. Mechanistic pathways of Ixazomib citrate degradation and solvate formation in ethanol.
Part 2: Analytical Assay Troubleshooting (HPLC)
Q3: My Reverse-Phase HPLC (RP-HPLC) assay shows severe peak splitting and poor recovery. How do I fix this? A3: Peak splitting in ixazomib assays is a classic symptom of on-column hydrolysis. Because ixazomib citrate hydrolyzes to ixazomib in aqueous mobile phases, a standard slow gradient allows the prodrug to partially degrade during the run. To fix this, you must use a strictly controlled stability-indicating method. This involves lowering the pH of the mobile phase to suppress ionization and maintaining the autosampler at a low temperature to arrest hydrolysis kinetics while the sample waits in the queue [1].
Q4: What is the logic behind adding Orthophosphoric acid (OPA) to the mobile phase? A4: OPA serves a dual purpose. First, it maintains a highly acidic environment (pH ~2.0-2.5), which stabilizes the boronic ester linkage against aqueous hydrolysis during the chromatographic run. Second, it suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing secondary electrostatic interactions that cause peak tailing [1].
Fig 2. Troubleshooting logic tree for resolving Ixazomib citrate assay variability.
Part 3: Data Presentation & Validated Parameters
To ensure your assay is self-validating, benchmark your system against the following validated RP-HPLC parameters. Deviation from these metrics indicates system unsuitability (e.g., column degradation or mobile phase preparation errors).
Table 1: Validated RP-HPLC Parameters for Ixazomib Citrate Stability-Indicating Assay [1]
| Parameter | Optimized Condition | Rationale / Causality |
| Stationary Phase | Kromosil C18 (150 x 4.6mm, 5µm) | High carbon load prevents early elution of polar degradation products. |
| Mobile Phase A | Orthophosphoric acid (OPA) in Water | Lowers pH to suppress silanol ionization and prevent on-column hydrolysis. |
| Mobile Phase B | Acetonitrile : Methanol : Isopropyl Alcohol (800:120:80 v/v/v) | IPA reduces surface tension; Methanol enhances solubility of the citrate moiety. |
| Flow Rate | 0.8 mL/min | Balances backpressure with optimal theoretical plate generation. |
| Column Temperature | 29°C | Ensures reproducible partitioning kinetics without accelerating thermal degradation. |
| Autosampler Temp | 5°C | Critical: Arrests aqueous hydrolysis of the prodrug while in the queue. |
| Detection Wavelength | 225 nm (UV) | Optimal absorbance for the dichlorobenzamide chromophore of Ixazomib. |
Part 4: Step-by-Step Methodology
Protocol: Stability-Indicating RP-HPLC Method for Ixazomib Citrate
Phase 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Orthophosphoric acid (OPA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane.
-
Mobile Phase B: In a dedicated solvent flask, combine 800 mL Acetonitrile, 120 mL Methanol, and 80 mL Isopropyl alcohol (all HPLC grade). Mix and sonicate for 10 minutes to degas.
Phase 2: Sample Preparation (Self-Validating Approach)
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Do not use Ethanol.
-
Standard Preparation: Accurately weigh Ixazomib Citrate reference standard. Dissolve initially in a minimal volume of anhydrous DMSO to ensure complete solubilization, then bring to volume with the diluent to achieve a final concentration of 0.75 mg/mL.
-
Queue Management: Immediately transfer the prepared vials to the autosampler. Ensure the autosampler cooler is pre-chilled to 5°C before loading.
Phase 3: Chromatographic Execution
-
Equilibration: Purge the system and equilibrate the Kromosil C18 column with the initial gradient conditions for at least 30 minutes until a stable baseline is achieved at 225 nm.
-
System Suitability: Inject a blank (diluent) to confirm no ghost peaks. Inject the standard solution in replicates of five. The Relative Standard Deviation (%RSD) for the Ixazomib citrate peak area must be ≤ 2.0%.
-
Analysis: Run the analytical samples. Monitor for Impurity C (N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide), which indicates amide bond hydrolysis [1].
References
-
Development and Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Ixazomib Citrate Drug Substance. World Journal of Pharmaceutical and Life Sciences (WJPLS), 2022. [Link]
- New forms of ixazomib citrate (WO2016165677A1).
-
Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 2019.[Link]
identifying impurities in Ixazomib citrate EtOH via HPLC
Technical Support Center: Impurity Profiling of Ixazomib Citrate EtOH via HPLC
Status: Active Version: 3.1 (Current) Audience: Analytical Chemists, QC Specialists, Drug Development Scientists
Introduction: The Boronic Acid Challenge
Welcome to the Ixazomib Citrate Technical Support Hub. Analyzing Ixazomib Citrate (MLN9708) presents a unique set of chromatographic challenges due to its chemical nature. As a peptide boronic acid prodrug, it exists as a stable citrate ester in its solid ethanol solvate form. However, upon dissolution in aqueous HPLC mobile phases, it exists in a dynamic equilibrium between the citrate ester , the free boronic acid (MLN2238) , and potential boroxine trimers (cyclic anhydrides).
This guide moves beyond basic protocol listing. We address the causality of chromatographic anomalies—specifically how the Lewis acidity of the boron atom interacts with stationary phases and how to distinguish genuine process impurities from method-induced artifacts.
Module 1: Method Development & Optimization
Q1: Why do I observe severe peak tailing for the main Ixazomib peak, even on a new C18 column?
Diagnosis: This is a classic "Boronic Acid-Silanol Interaction." Technical Explanation: The boronic acid moiety is a Lewis acid (electron pair acceptor). It interacts strongly with residual silanols (Lewis bases) on the silica backbone of your HPLC column. This secondary interaction causes kinetic lag, resulting in tailing. Solution:
-
Mobile Phase Modification: You must suppress silanol ionization. Ensure your Mobile Phase A (aqueous) is acidic (pH 2.0–3.0). Phosphoric acid (0.1%) or Formic acid (0.1%) are standard.
-
Stationary Phase Selection: Switch to a "high-purity" or "end-capped" column with high carbon load.
-
Recommended: Waters SymmetryShield RP18 or Kromosil C18.
-
Avoid: Standard silica columns with low coverage.
-
Q2: My chromatogram shows a "hump" or broad baseline disturbance under the main peak. Is this an impurity?
Diagnosis: Likely On-Column Hydrolysis or Boroxine Formation . Technical Explanation: Ixazomib citrate hydrolyzes to the free boronic acid in the presence of water. If this reaction rate is comparable to the chromatographic timescale, you will see a "saddle" or bridge between the ester and acid peaks. Additionally, boronic acids can trimerize into boroxines in non-aqueous solvents (like your sample diluent) but break down on the column. Protocol Adjustment:
-
Temperature Control: Maintain column temperature at 25°C or lower to slow hydrolysis kinetics.
-
Sample Diluent: Match the mobile phase equilibrium. Do not dissolve in pure methanol/acetonitrile if possible; use the starting mobile phase composition.
Q3: How do I handle the "EtOH" (Ethanol) component in the solvate during HPLC?
Clarification: In Reversed-Phase HPLC (RP-HPLC), the ethanol solvate molecule dissociates immediately upon dissolution.
-
Observation: Ethanol will elute at the void volume (t0) as a solvent front disturbance.
-
Risk: If your gradient starts with very low organic (<5%), the ethanol solvent plug might cause "band broadening" for early eluting impurities.
-
Fix: Ensure your injection volume is appropriate (typically 5–10 µL) and the sample is dissolved in a solvent strength weaker than or equal to the initial mobile phase.
Module 2: Impurity Identification & Characterization
Q4: What are the primary degradation pathways I should monitor?
Ixazomib Citrate degrades primarily via two mechanisms. Understanding these helps you predict Relative Retention Times (RRTs).
-
Oxidative Deboronatioin: The C-B bond cleaves, often facilitated by peroxides in solvents. This removes the "warhead," creating a non-active amide impurity.
-
Amide Hydrolysis: The peptide backbone cleaves, usually under high pH or thermal stress.
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways of Ixazomib Citrate.[1][2][3][4][5][6] The transition from Citrate to Free Acid is often instantaneous in aqueous HPLC conditions.
Q5: I see a peak at RRT ~0.85. Is this a process impurity?
Analysis: Based on synthesis pathways (BenchChem, 2025), common process impurities include:
-
Starting Material: 2,5-Dichlorobenzoic acid (often elutes early, RRT < 0.5).
-
Intermediate: Glycine derivatives.[1]
-
RRT ~0.85 Candidate: This is often the Des-chloro impurity (monochlorobenzoyl analog) or a stereoisomer if the chiral center was compromised.
-
Verification: Spike the sample with the specific impurity standard.[7][5] Do not rely solely on RRT; use a Diode Array Detector (DAD) to compare UV spectra.
Module 3: Validated Experimental Protocol
This protocol is synthesized from stability-indicating methods (WJPLS, 2022) and optimized for the citrate form.
Table 1: Recommended HPLC Conditions
| Parameter | Specification | Rationale |
| Column | Kromosil C18 or SymmetryShield RP18 (150 x 4.6 mm, 3.5–5 µm) | High carbon load prevents silanol tailing. |
| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) in Water | Acidic pH stabilizes boronic species. |
| Mobile Phase B | Acetonitrile : Methanol : IPA (50:40:10) | IPA helps solubilize boronic esters/dimers. |
| Flow Rate | 0.8 – 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 225 nm (primary) and 284 nm (secondary) | 225 nm for amide backbone; 284 nm for aromatic specificity. |
| Column Temp | 25°C ± 2°C | Prevents on-column thermal degradation. |
| Diluent | Acetonitrile : Water (50:[7][8]50) | Matches mobile phase strength. |
Step-by-Step Gradient Program:
-
0-5 min: Isocratic 15% B (Equilibration of polar impurities).
-
5-25 min: Linear Gradient 15% → 65% B (Elution of Ixazomib and hydrophobic impurities).
-
25-30 min: Isocratic 65% B (Wash).
-
30-35 min: Linear Gradient 65% → 15% B.
-
35-40 min: Re-equilibration.
Module 4: Troubleshooting Decision Tree
Use this logic flow when you encounter "Ghost Peaks" or OOS (Out of Specification) results.
Figure 2: Logical troubleshooting workflow for identifying unknown peaks in Ixazomib analysis.
References
-
Redyam, N., et al. (2022).[7][8] "Development and Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Ixazomib Citrate Drug Substance." World Journal of Pharmaceutical and Life Sciences.[7]
-
BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Degradation Pathway and Impurities of Ixazomib."[1][4][5]
-
Kovarikova, P., et al. (2023). "The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products." Journal of Pharmaceutical and Biomedical Analysis.
-
Google Patents. (2016). "WO2016165677A1 - New forms of ixazomib citrate."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The UHPLC-UV method applied for the... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 7. wjpls.org [wjpls.org]
- 8. wjpls.org [wjpls.org]
Validation & Comparative
Comparative In Vitro Potency & Kinetics: Ixazomib Citrate (MLN9708) vs. Bortezomib
Executive Summary
This guide provides a technical comparison between Ixazomib Citrate (the prodrug MLN9708, often supplied as an EtOH solvate) and Bortezomib (PS-341). While both agents are boronic acid-based proteasome inhibitors with similar immediate inhibitory potency against the
The Critical Distinction:
-
Bortezomib is a slowly reversible inhibitor (dissociation
min). -
Ixazomib (active form MLN2238) is a rapidly reversible inhibitor (dissociation
min).
This kinetic difference dictates that while IC50 values may appear similar in continuous-exposure assays, Bortezomib often displays superior sustained potency in washout experiments , whereas Ixazomib's faster off-rate contributes to its superior tissue penetration and pharmacokinetic profile in vivo.
Mechanistic Grounding & Chemical Identity
To ensure experimental accuracy, researchers must distinguish between the formulated prodrug and the active moiety.
The Prodrug Hydrolysis
Ixazomib Citrate (MLN9708) is a citrate ester prodrug.[3][4][5] It is biologically inactive in its ester form. Upon contact with aqueous solutions (culture media, plasma, or buffers), it hydrolyzes rapidly and completely into Ixazomib (MLN2238) , the biologically active boronic acid.[5][6][7]
Experimental Implication: When conducting in vitro assays, even if you weigh out Ixazomib Citrate, the active species interacting with the proteasome is MLN2238.
Mechanism of Action (MOA) Pathway
Both agents target the 20S proteasome, specifically the
Figure 1: Comparative Mechanism of Action.[7] Note the dissociation kinetics difference.
Quantitative Comparison Data
The following data aggregates findings from key biochemical and cellular assays (e.g., Kupperman et al., 2010; Chauhan et al., 2011).
Table 1: Biochemical & Cellular Potency
| Parameter | Bortezomib (PS-341) | Ixazomib (MLN2238*) | Comparison Notes |
| Target | 20S Proteasome ( | 20S Proteasome ( | Both are highly selective for |
| Enzyme IC50 ( | 3.9 – 4.5 nM | 3.4 – 5.0 nM | Roughly equipotent in cell-free enzyme assays. |
| Cellular IC50 (MM.1S) | 3 – 6 nM | 5 – 10 nM | Bortezomib is often slightly more potent in cellular proliferation assays. |
| Dissociation | ~110 minutes | ~18 minutes | CRITICAL: Ixazomib dissociates 6x faster.[2][8] |
| Reversibility | Slowly Reversible | Rapidly Reversible | Dictates "washout" protocol design. |
*Note: Data for Ixazomib reflects the active MLN2238 form, which results from MLN9708 hydrolysis.[1][5][7][9][10]
Experimental Protocols
Protocol A: Standard Cell Viability (IC50)
Validates: Acute cytotoxicity.
-
Preparation: Dissolve Ixazomib Citrate and Bortezomib in DMSO to 10 mM stocks.
-
Seeding: Seed MM.1S cells (or relevant line) at 10,000 cells/well in 96-well white-walled plates.
-
Treatment: Treat with serial dilutions (e.g., 0.1 nM to 1000 nM) for 48 hours .
-
Control: DMSO vehicle (0.1% final).
-
-
Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent. Incubate 10 min. Read Luminescence.
-
Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response) to determine IC50.
Protocol B: Proteasome Activity Recovery (The "Washout" Assay)
Validates: Binding kinetics (Off-rate).
This protocol demonstrates why Bortezomib is often considered "stickier" than Ixazomib.
-
Pulse: Treat cells with a high concentration (e.g., 100 nM, >10x IC50) of either drug for 1 hour .
-
Wash: Centrifuge cells, aspirate supernatant, and wash 3x with large volumes of drug-free PBS. Resuspend in fresh growth media.
-
Recovery: Aliquot cells into plates and incubate for 0, 4, 8, and 24 hours.
-
Assay: At each time point, lyse cells and measure
5 proteasome activity using a fluorogenic substrate (Suc-LLVY-AMC). -
Expectation:
-
Ixazomib: Rapid recovery of proteasome activity (activity returns to ~50-70% within 4-8 hours).
-
Bortezomib: Sustained suppression (activity remains low, <20-30%, even after 24 hours).
-
Figure 2: Workflow for Proteasome Activity Recovery (Washout) Assay.
Technical Nuances & Troubleshooting
Handling Ixazomib Citrate EtOH
-
Solubility: The citrate ester is highly soluble in DMSO.
-
Stability: Store DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles as boronic acids can undergo oxidative deboronation over time.
-
In Vivo vs. In Vitro: Do not confuse the in vitro potency with clinical efficacy. Ixazomib's lower "stickiness" (faster off-rate) allows it to distribute into tissues (Volume of Distribution > 500L) better than Bortezomib, which is heavily sequestered by red blood cells.
Data Interpretation
If your in vitro IC50 for Ixazomib looks 2-3x higher (less potent) than Bortezomib, this is normal and expected for many cell lines. It does not imply clinical inferiority; it reflects the kinetic equilibrium differences.
References
-
Kupperman, E., et al. (2010). "Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Human Cancer." Cancer Research.[2][9][10][11]
-
[Link]
-
-
Chauhan, D., et al. (2011). "In Vitro and In Vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 against Multiple Myeloma Cells." Clinical Cancer Research.
-
[Link]
-
-
Muz, B., et al. (2016). "Ixazomib, a Second-Generation Proteasome Inhibitor: Biological Mechanisms, Pharmacology, and Clinical Efficacy in Multiple Myeloma." Blood.
-
[Link]
-
-
Gupta, N., et al. (2018). "Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor." Clinical Pharmacokinetics.
-
[Link]
-
Sources
- 1. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tga.gov.au [tga.gov.au]
- 4. New developments in the management of relapsed/refractory multiple myeloma – the role of ixazomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of twice-weekly ixazomib, an oral proteasome inhibitor, in relapsed/refractory multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. CCR 20th Anniversary Commentary: In the Beginning, There Was PS-341 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Comparison Guide: Ixazomib Citrate EtOH vs. Carfilzomib Proteasome Inhibition Profile
Executive Summary: The Kinetic Divergence
While both Ixazomib and Carfilzomib target the 20S proteasome to induce apoptosis in multiple myeloma cells, their chemical warheads dictate fundamentally different pharmacological profiles.
-
Ixazomib Citrate EtOH (Ninlaro): A prodrug that hydrolyzes to a peptide boronic acid .[1] It acts as a reversible inhibitor with a rapid dissociation rate (
min).[1][2][3] Its citrate-ethanol solvate form is engineered strictly for drug substance stability and oral bioavailability.[1] -
Carfilzomib (Kyprolis): A peptide epoxyketone .[1][4][5][6] It acts as an irreversible inhibitor that forms a stable morpholino adduct with the catalytic threonine.[1] Recovery of proteasome activity requires de novo protein synthesis, not drug dissociation.[1]
This guide details the mechanistic differences, provides comparative inhibition data, and outlines the "Washout Recovery Protocol" required to validate these kinetics in your lab.
Chemical Mechanism & Warhead Topology[1]
The Prodrug Factor: Ixazomib Citrate EtOH
Researchers often source "Ixazomib Citrate" for in vitro use, but must understand it is not the active species.
-
Formulation: The ethanol solvate (EtOH) stabilizes the boronic acid moiety, preventing premature trimerization (boroxine formation).[1]
-
Activation: Upon contact with aqueous media (buffer or plasma), the citrate ester hydrolyzes rapidly to release the active Ixazomib (MLN2238) .[1][6][7][8]
-
Implication: In cell-free assays, allow a 5-10 minute pre-incubation in buffer to ensure full conversion to the active boronic acid species before adding substrate.[1]
Binding Topologies
The following diagram illustrates the structural divergence in how these molecules attack the N-terminal Threonine (Thr1) of the
Figure 1: Mechanistic divergence.[1] Ixazomib forms a transient tetrahedral intermediate, while Carfilzomib forms a permanent dual-covalent morpholino ring.[1]
Comparative Inhibition Profile
The following data aggregates validated biochemical assay results. Note that while
| Feature | Ixazomib (Active Form) | Carfilzomib | Biological Implication |
| Warhead Class | Boronic Acid | Epoxyketone | Specificity driver |
| Binding Type | Reversible (Slow-binding) | Irreversible | Duration of effect |
| 3.4 nM | ~6.0 nM | Chymotrypsin-like activity (Primary target) | |
| 31 nM | 2400 nM | Caspase-like activity (Off-target) | |
| 3500 nM | 3600 nM | Trypsin-like activity (Off-target) | |
| Dissociation | ~18 minutes | > 24 hours (Irreversible) | Critical Differentiator |
| Tissue Penetration | High (High Vd) | Moderate | Solid tumor efficacy |
Key Insight: Ixazomib dissociates 6x faster than Bortezomib (
Experimental Protocol: The Washout Recovery Assay
To validate the reversible vs. irreversible nature of these inhibitors in your specific cell line, you cannot rely on a standard endpoint MTT/CTG assay. You must use a Washout Recovery Protocol .[1]
Principle
If an inhibitor is reversible (Ixazomib), washing the cells removes the drug from the equilibrium, allowing the proteasome to regain function before new protein synthesis occurs. If irreversible (Carfilzomib), activity only returns when the cell synthesizes new proteasomes (12-24 hours).[1]
Workflow Diagram
Figure 2: Washout Recovery Workflow. Cycloheximide is added to block new protein synthesis, ensuring measured activity is due to drug dissociation only.[1]
Detailed Methodology
Reagents:
-
Substrate: Suc-LLVY-AMC (Chymotrypsin-like).[1]
-
Lysis Buffer: 50mM HEPES (pH 7.5), 5mM MgCl2, 1mM DTT, 2mM ATP.[1]
-
Inhibitor: Cycloheximide (CHX) (100 µg/mL).[1]
Steps:
-
Seed Cells: Plate MM cells (e.g., RPMI-8226) at
cells/mL. -
Pulse: Treat with Ixazomib (100 nM) or Carfilzomib (100 nM) for 1 hour .
-
Note: High concentration ensures 100% occupancy initially.[1]
-
-
Wash: Centrifuge and wash cells
with PBS to remove unbound drug. -
Split: Resuspend cells in media containing Cycloheximide (to prevent new proteasome synthesis).
-
Timepoints:
-
T=0h: Lyse aliquot immediately.
-
T=4h: Lyse aliquot after 4 hours.
-
-
Assay: Add Suc-LLVY-AMC to lysates and monitor kinetics for 60 min.
Expected Results:
-
Ixazomib: T=0h shows <10% activity.[1] T=4h shows significant recovery (~40-60%) because the drug dissociated.[1]
-
Carfilzomib: T=0h shows <10% activity.[1] T=4h shows <10% activity.[1] The drug remains locked; no recovery occurs without synthesis (which CHX blocked).[1]
References
-
Kupperman, E., et al. (2010).[1] "Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Melanoma." Cancer Research.[1]
-
Demo, S. D., et al. (2007).[1] "Antitumor Activity of PR-171, a Novel Irreversible Inhibitor of the Proteasome." Cancer Research.[1]
-
FDA Prescribing Information. (2015).[1] "NINLARO (ixazomib) capsules, for oral use."[1]
-
Dick, L. R., & Fleming, P. E. (2010).[1] "Building on Bortezomib: Second-Generation Proteasome Inhibitors as Anti-Cancer Therapy."[1] Drug Discovery Today.
-
Chauhan, D., et al. (2011).[1] "In vitro and In vivo Antitumor Activity of a Novel Oral Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells." Clinical Cancer Research.
Sources
- 1. Ixazomib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism [mdpi.com]
- 5. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ixazomib, an oral proteasome inhibitor, exhibits potential effect in dystrophin‐deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ixazomib Citrate (EtOH Solvate) Efficacy: A High-Fidelity Western Blot Workflow
Topic: Validating Ixazomib Citrate EtOH Efficacy via Western Blot Analysis
Executive Summary
This guide serves as a technical standard for validating the biological efficacy of Ixazomib Citrate (specifically the ethanol solvate form, often designated as MLN9708) using Western Blot analysis. Unlike generic protocols, this document focuses on the specific molecular behavior of Ixazomib—a reversible, boronic acid-based proteasome inhibitor—and distinguishes its pharmacodynamic footprint from first-generation alternatives like Bortezomib.
Molecular Context & Mechanism of Action
To validate efficacy, one must first understand the state of the input molecule.
-
The Input: Ixazomib Citrate EtOH is the prodrug form. The ethanol (EtOH) solvate stabilizes the citrate ester, preventing premature hydrolysis.
-
The Active Agent: Upon reconstitution in aqueous media (or physiological fluids), the citrate ester hydrolyzes rapidly to release MLN2238 (Ixazomib) , the biologically active boronic acid.[1][2]
-
The Target: The
5 subunit (chymotrypsin-like activity) of the 20S proteasome.[2][3][4]
Validation Logic: A successful Western Blot must demonstrate the consequences of
Figure 1: Pharmacodynamic cascade of Ixazomib Citrate.[4] The prodrug converts to the active boronic acid, inhibiting the proteasome and triggering detectable downstream biomarkers.
Comparative Analysis: Ixazomib vs. Alternatives
Validation requires benchmarking. Ixazomib is distinct from Bortezomib (Velcade) and Carfilzomib (Kyprolis) in its binding kinetics.
| Feature | Ixazomib (MLN2238) | Bortezomib | Carfilzomib |
| Binding Kinetics | Reversible (Fast dissociation) | Reversible (Slow dissociation) | Irreversible (Covalent) |
| Dissociation | ~18 minutes (Rapid tissue penetration) | ~110 minutes | N/A (Permanent) |
| WB Signature | Rapid onset of Ub-smear; potentially faster recovery after washout. | Sustained Ub-smear; high potency. | Sustained Ub-smear; specific shift in proteasome subunit bands. |
| Key Advantage | Higher tissue distribution; oral bioavailability stability. | High potency; established benchmark. | Highest specificity; overcomes some Bortezomib resistance. |
Expert Insight: While Bortezomib is often more potent in in vitro
Experimental Protocol: The Self-Validating System
This workflow integrates "fail-safes" to ensure that a lack of signal is not due to technical error.
Phase A: Treatment & Controls [5]
-
Reconstitution: Dissolve Ixazomib Citrate EtOH in DMSO to create a 10 mM stock. Store at -80°C. Avoid repeated freeze-thaw cycles which can degrade the boronic acid moiety.
-
Cell Lines: Multiple Myeloma lines (e.g., MM.1S, RPMI-8226) or solid tumor lines (e.g., HeLa for mechanistic validation).
-
Dosing:
-
Low Dose (Specific
5 inhibition): 10–50 nM. -
High Dose (Pan-inhibition
1/ 2): >100 nM. -
Time Point: 6 to 24 hours. (Ubiquitin accumulation is visible by 4-6h; Apoptosis markers peak at 12-24h).
-
Phase B: Lysis (Critical Step)
The most common failure mode in proteasome inhibitor validation is the loss of ubiquitin chains during lysis due to endogenous Deubiquitinases (DUBs).
-
Buffer: Modified RIPA or 2% SDS Hot Lysis Buffer (Preferred for Ub-chains).
-
Additives (Mandatory):
-
Protease Inhibitor Cocktail.[6]
-
N-Ethylmaleimide (NEM): 10 mM. (Irreversibly inhibits DUBs to preserve Ub-chains).
-
Phosphatase Inhibitors (if checking p-I
B ).
-
Phase C: Western Blotting Conditions
-
Membrane: PVDF (0.45
m). Nitrocellulose often fails to retain high molecular weight Ub-smears effectively. -
Transfer: Wet transfer at 4°C is superior for high MW ubiquitin conjugates (>150 kDa).
-
Antibody Panel:
| Target | Molecular Wt. | Expected Result (Efficacy) | Role |
| Ubiquitin (P4D1) | Smear (>50 kDa) | Strong Accumulation | Primary proof of proteasome blockade. |
| PSMB5 ( | ~22 kDa | Constant (or slight shift) | Target verification. |
| CHOP (DDIT3) | 27 kDa | Upregulation | Marker of ER Stress/UPR. |
| Cleaved PARP | 89 kDa | Appearance | Marker of committed apoptosis. |
| 42/36 kDa | Constant | Loading Control. |
Diagrammatic Workflow
Figure 2: Optimized experimental workflow emphasizing DUB inhibition during lysis to preserve ubiquitin conjugates.
Data Interpretation & Troubleshooting
-
Scenario 1: No Ubiquitin Smear.
-
Cause: Inactive drug (hydrolysis in stock) or active DUBs in lysate.
-
Fix: Prepare fresh stock from powder; ensure NEM is added to lysis buffer immediately before use.
-
-
Scenario 2: Smear present, but no Apoptosis (PARP cleavage).
-
Cause: Time point too early or concentration too low.
-
Fix: Extend treatment to 24h. Ixazomib induces stress (Ub-smear) rapidly, but cell death takes time.
-
-
Scenario 3: "Ghost" bands in Control.
-
Cause: Basal stress in cell culture.
-
Fix: Ensure cells are <80% confluent and media is fresh.
-
References
-
Kuykendall, A., et al. (2018). Ixazomib: A new generation of proteasome inhibition for the treatment of multiple myeloma.[4][7] Therapeutic Advances in Hematology.[1] Link
-
Gupta, N., et al. (2016). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics.[1][8] Link
-
Muz, B., et al. (2016). Ixazomib targets the proteasome and the bone marrow microenvironment in multiple myeloma.[3] Leukemia & Lymphoma.[9][10] Link
-
Chauhan, D., et al. (2011). A novel orally active proteasome inhibitor induces apoptosis in multiple myeloma cells with mechanisms distinct from Bortezomib. Cancer Cell. Link
-
Thermo Fisher Scientific. Protein Biology Application Notes: Detection of Ubiquitinated Proteins.Link
Sources
- 1. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016165677A1 - New forms of ixazomib citrate - Google Patents [patents.google.com]
- 8. A phase 0 analysis of ixazomib in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic markers of DNA repair and PI3K pathway activation predict response to the PARP inhibitor BMN 673 in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparison of Ixazomib citrate EtOH and Ixazomib glycinate pharmacokinetics
This comprehensive technical guide evaluates the pharmacokinetic (PK) and physicochemical dynamics of Ixazomib Citrate EtOH (the established preclinical and clinical standard) against Ixazomib Glycinate (an investigational amino-acid prodrug variant). Designed for drug development professionals and formulation scientists, this document synthesizes mechanistic causality, self-validating experimental protocols, and foundational clinical data to guide future boronic acid esterification strategies.
Mechanistic Rationale: The Role of Boronic Acid Esterification
Ixazomib is the first oral proteasome inhibitor approved for clinical use, functioning as a reversible inhibitor of the β5 chymotrypsin-like proteolytic site of the 20S proteasome (1[1]). However, free boronic acids (like the active moiety, MLN2238) suffer from poor solid-state stability and are highly susceptible to oxidative degradation.
To overcome this, the active moiety is formulated as a prodrug.
-
Ixazomib Citrate EtOH (CAS 2026591-78-4): This is the ethanol solvate of the citrate ester, widely utilized in preclinical research to ensure crystalline stability and consistent dissolution (2[2]). Upon exposure to physiological pH in the plasma, the citrate ester rapidly hydrolyzes to release the active MLN2238.
-
Ixazomib Glycinate (Investigational): Amino-acid esterification is an alternative prodrug strategy designed to exploit intestinal oligopeptide transporters (such as PEPT1). While Ixazomib citrate already exhibits rapid absorption, exploring a glycinate variant provides a comparative benchmark for altering early-phase absorption kinetics (
) without changing the terminal disposition of the active drug.
Fig 1: Absorption, hydrolysis, and target engagement of Ixazomib prodrugs.
Comparative Pharmacokinetic Data
Because both prodrugs rapidly hydrolyze into the exact same active circulating moiety (MLN2238), their late-stage pharmacokinetic parameters—such as Volume of Distribution (
The baseline data for Ixazomib Citrate is derived from population PK analyses of 755 patients, which confirmed a three-compartment model with first-order linear absorption (3[3]).
| Pharmacokinetic Parameter | Ixazomib Citrate EtOH (Clinical/Preclinical Baseline) | Ixazomib Glycinate (Experimental Projection) | Mechanistic Causality |
| Prodrug Hydrolysis | Rapid (pH > 7.0) | Rapid (pH > 7.0) | Boronic esters are inherently unstable in aqueous plasma, driving rapid conversion to MLN2238. |
| Oral Bioavailability (F%) | 58%[3] | ~55-65% | Governed by intestinal permeability. High-fat meals decrease absorption for citrate[1]; glycinate may show altered food-effect profiles. |
| 1.0 hour[1] | < 1.0 hour | Glycinate may leverage active transport (PEPT1), potentially accelerating initial uptake. | |
| Volume of Distribution ( | 543 L[3] | 543 L | Driven entirely by the extensive tissue binding of the active MLN2238 moiety. |
| Systemic Clearance (CL) | 1.86 L/h[3] | 1.86 L/h | Non-CYP-mediated metabolism is the primary clearance mechanism for MLN2238[1]. |
| Terminal Half-Life ( | 9.5 days[3] | 9.5 days | Dictated by the slow release of MLN2238 from peripheral tissue compartments. |
| Protein Binding | ~99% | ~99% | MLN2238 binds heavily to plasma proteins across all renal/hepatic function groups[4]. |
Clinical Context & Clearance: It is critical to note that clearance of the active moiety is highly sensitive to organ function. Patients with moderate-to-severe hepatic impairment exhibit a 27% increase in unbound exposure (5[5]), and those with severe renal impairment show a 38% increase in unbound exposure (4[4]). Both scenarios necessitate a dose reduction from 4 mg to 3 mg, a rule that would apply equally to a glycinate prodrug.
Experimental Protocol: In Vivo PK Profiling & Hydrolysis Kinetics
To objectively compare the absorption and hydrolysis rates of these two prodrugs, a rigorous in vivo PK study must be executed.
Self-Validating System Design: To ensure trustworthiness, this protocol does not merely measure the drug; it incorporates a stable-isotope labeled internal standard (MLN2238-d5) to correct for matrix-induced ion suppression, and utilizes Quality Control (QC) samples to continuously validate the calibration curve during LC-MS/MS analysis.
Step-by-Step Methodology
-
Formulation & Dosing:
-
Causality: To isolate the effect of the ester, both Ixazomib Citrate EtOH and Ixazomib Glycinate must be formulated in identical vehicles (e.g., 5% HP-β-CD in deionized water) immediately prior to dosing to prevent ex vivo hydrolysis.
-
Action: Administer a single oral dose (e.g., 2 mg/kg equivalent of MLN2238) to fasted Sprague-Dawley rats (
per group).
-
-
Serial Blood Sampling:
-
Action: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.
-
Causality: The highly dense early sampling (0.08 to 1 hour) is critical to capture the rapid
difference between the passive diffusion of citrate and the potential active transport of glycinate.
-
-
Plasma Processing & Stabilization:
-
Action: Centrifuge blood at 4°C. Immediately transfer 50 µL of plasma into a plate containing 150 µL of cold acetonitrile spiked with the internal standard (MLN2238-d5).
-
Causality: Cold acetonitrile serves a dual purpose: it precipitates plasma proteins to clean the sample for MS, and the low temperature halts any further ex vivo hydrolysis of the prodrug, locking in the in vivo ratio of Prodrug:Active MLN2238.
-
-
LC-MS/MS Quantification (MRM Mode):
-
Action: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for intact Citrate, intact Glycinate, and active MLN2238.
-
Self-Validation: The run is only accepted if the calibration curve yields an
and the interspersed QC samples (low, mid, high) fall within ±15% of their nominal spiked concentrations.
-
-
Non-Compartmental Analysis (NCA):
-
Action: Import validated concentration-time data into Phoenix WinNonlin to calculate
, , , and .
-
Fig 2: Self-validating experimental workflow for comparative pharmacokinetic profiling.
References
-
Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor Source: PubMed (nih.gov) URL:[Link]
-
Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling Source: PubMed (nih.gov) URL:[Link]
-
Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment Source: PubMed (nih.gov) URL:[Link]
-
A pharmacokinetics and safety phase 1/1b study of oral ixazomib in patients with multiple myeloma and severe renal impairment or end-stage renal disease requiring haemodialysis Source: PubMed (nih.gov) URL:[Link]
-
Ixazomib citrate EtOH, AMS.T69983-50-MG Source: Amsbio URL:[Link]
Sources
- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacokinetics and safety phase 1/1b study of oral ixazomib in patients with multiple myeloma and severe renal impairment or end-stage renal disease requiring haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ixazomib Citrate EtOH IC50 in MM.1S Cells: A Comparative Guide
This guide provides a technical benchmark and experimental framework for evaluating Ixazomib citrate EtOH in MM.1S cells, designed for researchers in oncology and drug discovery.
Executive Summary & Compound Identity
Ixazomib citrate (MLN9708) is the first orally bioavailable proteasome inhibitor, a prodrug that rapidly hydrolyzes in physiological fluids to its biologically active form, Ixazomib (MLN2238).[1][2] In the context of Multiple Myeloma (MM) research, specifically the MM.1S (dexamethasone-sensitive) cell line, it serves as a critical benchmark for second-generation proteasome inhibition.
Critical Technical Note: Researchers often purchase "Ixazomib citrate EtOH" (an ethanol solvate form). It is imperative to use the correct molecular weight for molarity calculations to avoid significant concentration errors.
| Compound Form | CAS Number | Molecular Weight ( g/mol ) | Role in Assay |
| Ixazomib Citrate EtOH | 2026591-78-4 | 563.19 | Source Material (Solvate) |
| Ixazomib Citrate | 1239908-20-3 | 517.12 | Prodrug (Non-solvate) |
| Ixazomib (MLN2238) | 1072833-77-2 | 361.03 | Active Species (In Media) |
Benchmarking IC50 Values: MM.1S Performance
The following data consolidates viability IC50 values from peer-reviewed literature and internal validation standards. MM.1S cells are highly sensitive to proteasome inhibition, making them a "gold standard" model.
Comparative IC50 Table (Viability / Cytotoxicity)
| Compound | Mechanism | Binding Kinetics | MM.1S IC50 Range (nM)* | Relative Potency |
| Bortezomib | Reversible Boronate | Slow Dissociation ( | 3.0 – 5.0 nM | Reference (1.0x) |
| Carfilzomib | Irreversible Epoxyketone | Irreversible | 6.0 – 10.0 nM | ~0.5x - 0.8x |
| Ixazomib | Reversible Boronate | Rapid Dissociation ( | 15.0 – 30.0 nM | ~0.2x (Less Potent) |
*Data Interpretation:
-
Potency Discrepancy: While Ixazomib shows single-digit nanomolar potency (
nM) against the purified proteasome subunit, its cellular IC50 in viability assays (CTG/MTT) is typically higher (15–30 nM) compared to Bortezomib. -
Mechanism: This is attributed to its rapid dissociation rate (
min vs. 110 min for Bortezomib).[1] The "residence time" on the proteasome is shorter, often requiring higher concentrations to achieve sustained proteotoxic stress sufficient for apoptosis in vitro [1, 2]. -
Assay Sensitivity: MM.1S is among the most sensitive lines. Other lines like U266 or RPMI-8226 often exhibit IC50 values
nM for Ixazomib [3].
Mechanistic Insight & Pathway
Ixazomib acts primarily on the Ubiquitin-Proteasome System (UPS). In MM.1S cells, inhibition of the 20S proteasome leads to the accumulation of poly-ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis via the CHOP/NOXA pathway.
Caption: Mechanism of Action.[3][4][5] Ixazomib inhibits the Beta-5 subunit, causing protein accumulation and terminal UPR stress.
Validated Experimental Workflow
To generate reproducible IC50 data, the following protocol controls for the prodrug hydrolysis and solvate properties.
A. Compound Preparation
-
Solvent: Dissolve Ixazomib Citrate EtOH in anhydrous DMSO.
-
Calculation: Use MW 563.19 g/mol .
-
Example: To make a 10 mM stock, dissolve 5.63 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute stock in cell culture media immediately before use. Note: Hydrolysis to MLN2238 occurs rapidly upon contact with aqueous media.[6][7][8]
B. Cell Culture & Treatment (MM.1S)[1][7][9][10]
-
Media: RPMI-1640 + 10% FBS + 1% Pen/Strep + 2 mM L-Glutamine.
-
Seeding Density: 10,000 – 15,000 cells/well (96-well plate). MM.1S are suspension cells; ensure uniform dispersion.
-
Incubation Time: 48 hours is optimal for Proteasome Inhibitors (PIs) to manifest full apoptotic effects.
C. Assay Execution (CellTiter-Glo)
Caption: Experimental workflow for IC50 determination using luminescent viability assay.
-
Seeding: Plate 50 µL of cell suspension per well. Incubate 24h for recovery.
-
Treatment: Add 50 µL of 2x concentrated drug in media.
-
Dose Range: 0.1 nM to 1000 nM (Log scale).
-
Controls: DMSO only (Vehicle), Bortezomib (Positive Control).
-
-
Readout: Add 100 µL CellTiter-Glo (or equivalent). Shake 2 mins. Incubate 10 mins. Read Luminescence.
-
Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.
Technical Analysis: Troubleshooting & Stability
-
Solubility: Ixazomib citrate EtOH is highly soluble in DMSO (>100 mg/mL) but insoluble in water. Do not attempt to make aqueous stocks.
-
Hydrolysis: The transition from MLN9708 (Citrate) to MLN2238 (Boronic acid) is spontaneous in media. You are effectively testing MLN2238.
-
"EtOH" Solvate: The ethanol content is stoichiometric. Ignoring the solvate MW (using 517.12 instead of 563.19) will result in a ~9% error in concentration, shifting your IC50 curve to the right (appearing less potent).
Conclusion
Ixazomib (MLN2238) demonstrates robust anti-myeloma activity in MM.1S cells with an IC50 range of 15–30 nM . While it exhibits a slightly higher IC50 compared to Bortezomib (3–5 nM) due to faster dissociation kinetics, its unique pharmacokinetic profile and oral bioavailability make it a distinct and critical tool in the PI class.
References
-
Kupperman E, et al. Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Research. 2010; 70(5):1970-1980. Link
-
Chauhan D, et al. In vitro and in vivo selective antitumor activity of a novel orally bioavailable proteasome inhibitor MLN9708 against multiple myeloma cells. Clinical Cancer Research. 2011; 17(16):5311-5321. Link
-
Tsubaki M, et al. Activation of serum/glucocorticoid regulated kinase 1/nuclear factor-κB pathway are correlated with low sensitivity to bortezomib and ixazomib in resistant multiple myeloma cells. Journal of Experimental & Clinical Cancer Research. 2016; 35:146. Link
-
Muz B, et al. Ixazomib targets the tumor microenvironment in multiple myeloma. Leukemia & Lymphoma. 2016; 57(11). Link
Sources
- 1. ovid.com [ovid.com]
- 2. The investigational proteasome inhibitor ixazomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
validating ubiquitin accumulation markers after Ixazomib citrate EtOH treatment
An Application Scientist’s Guide to Validating Ubiquitin Accumulation: Ixazomib Citrate vs. Legacy Proteasome Inhibitors
The ubiquitin-proteasome system (UPS) is the primary degradation pathway for intracellular proteins, maintaining cellular homeostasis by clearing misfolded or regulatory proteins. Inhibiting this pathway has proven to be a highly effective therapeutic strategy, particularly in multiple myeloma and mantle cell lymphoma.
Ixazomib citrate (MLN9708) represents a significant evolutionary leap in this drug class as the first orally bioavailable proteasome inhibitor. For in vitro applications, Ixazomib citrate is frequently reconstituted in ethanol (EtOH) or DMSO before dilution in aqueous media, where it rapidly hydrolyzes into its biologically active boronic acid form, Ixazomib (MLN2238)[1].
For drug development professionals and researchers transitioning to or benchmarking against Ixazomib, validating its pharmacodynamic efficacy is critical. The gold-standard biomarker for proteasome inhibition is the intracellular accumulation of polyubiquitinated proteins—specifically those linked via Lysine-48 (K48), the canonical signal for 26S proteasomal degradation[2][3].
This guide objectively compares Ixazomib citrate against its primary alternatives, Bortezomib and Carfilzomib, and provides rigorously self-validating experimental protocols to quantify K48-linked ubiquitin accumulation.
Mechanistic Profiling & Alternative Comparison
To design a robust validation assay, one must understand the binding kinetics and molecular targets of the inhibitors . All three clinical-stage inhibitors primarily target the
Mechanism of UPS inhibition leading to K48-polyubiquitin accumulation.
Comparative Performance Data
When selecting an inhibitor for your assay, the dissociation half-life (
Table 1: Pharmacodynamic Comparison of Key Proteasome Inhibitors
| Feature | Ixazomib Citrate (MLN9708) | Bortezomib (Velcade) | Carfilzomib (Kyprolis) |
| Chemical Class | Peptide boronic acid (Citrate ester) | Peptide boronic acid | Epoxyketone |
| Binding Mechanism | Reversible | Slowly Reversible | Irreversible |
| Primary Target | 20S | 20S | 20S |
| ~3.4 nM | ~3 - 8 nM | ~5 nM | |
| Dissociation | ~18 minutes | ~110 minutes | N/A (Irreversible) |
| Clinical Route | Oral | IV / Subcutaneous | IV |
Data synthesized from comparative pharmacological profiling studies[1][4].
Experimental Design: The Self-Validating System
To prove that Ixazomib citrate treatment specifically halts proteasomal degradation, we must measure the upstream bottleneck: K48-linked polyubiquitin.
The Causality of the Protocol: Many standard Western blot protocols fail when assessing ubiquitin. Ubiquitination is a highly dynamic post-translational modification. The moment a cell is lysed, endogenous Deubiquitinating Enzymes (DUBs) rapidly cleave polyubiquitin chains, leading to false negatives. Furthermore, polyubiquitinated proteins are prone to aggregation; boiling samples can cause these high-molecular-weight complexes to precipitate out of the loading buffer.
To create a self-validating system , the protocol below integrates DUB inhibitors into the lysis buffer, utilizes a K48-linkage specific antibody (rather than a pan-ubiquitin antibody which captures non-proteasomal K63/K11 linkages), and employs strict temperature controls[2][3].
Optimized workflow for preserving and detecting K48-linked polyubiquitin chains.
Step-by-Step Methodology: K48-Linked Ubiquitin Western Blot
A. Reagent Preparation & Cell Treatment
-
Ixazomib Citrate Preparation: Dissolve Ixazomib citrate in 100% EtOH (or DMSO) to create a 10 mM stock. Aliquot and store at -80°C.
-
Treatment: Plate target cells (e.g., MM.1S or HeLa) to 70% confluency. Treat with Ixazomib citrate (e.g., 10 nM - 100 nM) diluted in culture media. Note: Upon contact with the aqueous media, the citrate ester hydrolyzes rapidly to the active MLN2238[6].
-
Controls: Include a vehicle control (EtOH matched concentration) and a positive control (Bortezomib 10 nM). Treat for 4 to 8 hours.
B. Cell Lysis and DUB Inhibition
Critical Step: DUBs will destroy your signal within minutes if not inhibited.
-
Prepare fresh Lysis Buffer: Standard RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 50 mM N-ethylmaleimide (NEM) , and 10 µM PR-619 (a broad-spectrum DUB inhibitor).
-
Wash cells twice with ice-cold PBS (supplemented with 10 mM NEM).
-
Add Lysis Buffer directly to the plate on ice. Scrape cells and transfer to a pre-chilled microcentrifuge tube.
-
Sonicate briefly (3 x 5 seconds) to shear genomic DNA and reduce sample viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
C. Sample Preparation & SDS-PAGE
Critical Step: High molecular weight polyubiquitinated proteins aggregate if boiled.
-
Perform a BCA Protein Assay to ensure equal loading (target 20-30 µg per well).
-
Add 4X Laemmli sample buffer (containing
-mercaptoethanol). -
Incubate samples at 60°C for 15 minutes. Do not boil at 95°C-100°C.
-
Resolve proteins on a 4-15% gradient SDS-PAGE gel. A gradient gel is required because K48-polyubiquitin chains present as a high-molecular-weight smear (typically 100 kDa to >250 kDa).
D. Immunoblotting
-
Transfer proteins to a PVDF membrane. (PVDF is preferred over nitrocellulose for high-molecular-weight retention).
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Avoid milk, as it can mask ubiquitin epitopes).
-
Incubate with a K48-linkage Specific Polyubiquitin Rabbit mAb (e.g., Cell Signaling Technology #8081 or #4289) diluted 1:1000 in 5% BSA/TBST overnight at 4°C[3].
-
Wash 3 x 10 mins in TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at RT.
-
Develop using ECL substrate.
Expected Results & Validation:
A successful assay will show a faint high-molecular-weight smear in the vehicle control, and a dense, intensely dark smear (shifting upward) in the Ixazomib and Bortezomib treated lanes. To validate equal loading and system integrity, strip the membrane and re-probe for GAPDH or
Conclusion for Drug Developers
Validating the efficacy of Ixazomib citrate EtOH formulations requires precise biochemical techniques that respect the transient nature of ubiquitin signaling. By utilizing DUB inhibitors during lysis and K48-specific antibodies during detection, researchers can confidently benchmark Ixazomib's rapid-onset, reversible proteasome inhibition against legacy compounds like Bortezomib and Carfilzomib. This self-validating approach ensures that the observed accumulation of polyubiquitinated proteins is a direct consequence of
References
1. - NIH / PMC 2. - Toxicology Research (RSC Publishing) 3. - Oncotarget 4. - ResearchGate 5. - NIH / PMC 6. - Cell Signaling Technology
Sources
- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyubiquitin Chains Linked by Lysine Residue 48 (K48) Selectively Target Oxidized Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K48-linkage Specific Polyubiquitin Antibody (#4289) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical efficacy and biological effects of the oral proteasome inhibitor ixazomib in diffuse large B-cell lymphoma | Oncotarget [oncotarget.com]
correlation between Ixazomib citrate EtOH dose and chymotrypsin-like activity
Publish Comparison Guide: Ixazomib Citrate EtOH Dose-Response & Chymotrypsin-Like Activity
Executive Summary
This technical guide analyzes the correlation between Ixazomib citrate (MLN9708) dose and the inhibition of 20S proteasome chymotrypsin-like (CT-L) activity . Ixazomib citrate is the first oral proteasome inhibitor approved for multiple myeloma, functioning as a prodrug that rapidly hydrolyzes in physiological fluids to its biologically active form, Ixazomib (MLN2238) .
The core correlation is defined by a log-linear dose-response relationship where the active moiety (MLN2238) exhibits an IC50 of 3.4 nM against the
Mechanistic Foundation
Understanding the correlation requires distinguishing between the formulated prodrug and the active boronic acid.
-
Ixazomib Citrate (MLN9708): The stable, formulated ester (MW: 517.12 g/mol ).[1]
-
Ixazomib (MLN2238): The active boronic acid (MW: 361.03 g/mol ) generated via hydrolysis.
In aqueous experimental conditions (cell culture media or assay buffers), the citrate ester hydrolyzes immediately. Therefore, the molar concentration of the dosed citrate ester is stoichiometrically equivalent to the active boronic acid concentration.
Pathway Diagram: Hydrolysis & Inhibition
Figure 1: Mechanism of action showing the conversion of the prodrug MLN9708 to the active MLN2238 moiety, which targets the
Comparative Profiling: Ixazomib vs. Alternatives
The following table contrasts Ixazomib with Bortezomib (first-generation) and Carfilzomib (second-generation irreversible), highlighting the specific CT-L inhibition metrics.
| Feature | Ixazomib (MLN9708/2238) | Bortezomib (Velcade) | Carfilzomib (Kyprolis) |
| Chemical Class | Boronic Acid (Peptide) | Boronic Acid (Peptide) | Epoxyketone (Peptide) |
| Primary Target | |||
| IC50 (CT-L Activity) | 3.4 nM | 2.4 – 4.0 nM | < 5.0 nM |
| Binding Kinetics | Reversible ( | Slowly Reversible ( | Irreversible |
| Selectivity Profile | Highly Specific for | ||
| Tissue Penetration | High (Tumor > Blood) | Moderate | Moderate |
| Experimental Form | Citrate Ester (Prodrug) | Boronic Acid | Epoxyketone |
Key Insight: While Ixazomib and Bortezomib have similar IC50 values (low nanomolar), Ixazomib's faster dissociation rate (
Dose-Response Correlation Analysis
The correlation between Ixazomib citrate dose and proteasome activity is concentration-dependent and subunit-selective .
Primary Correlation (Chymotrypsin-like / 5)
-
Range: 0.1 nM to 100 nM.
-
Behavior: Sharp log-linear inhibition.
-
Significance: At clinically relevant doses (plasma
~300 nM), CT-L activity is >90% inhibited.
Secondary Correlations (Off-Target Subunits)
At higher doses, specificity decreases, leading to inhibition of other proteasome activities:
-
Caspase-like (
1): IC50 31 nM (approx.[3] 10-fold less potent than 5). -
Trypsin-like (
2): IC50 3500 nM (approx.[3] 1000-fold less potent).
Experimental Implication: To maintain specificity for CT-L activity in in vitro studies, maintain Ixazomib concentrations below 20 nM . Doses above 30 nM will begin to confound results by inhibiting the
Experimental Protocol: Measuring CT-L Inhibition
Objective: Determine the IC50 of Ixazomib Citrate against 20S proteasome CT-L activity using a fluorogenic substrate (Suc-LLVY-AMC).
Reagents & Equipment
-
Compound: Ixazomib Citrate (MLN9708).[5][6][7] Note: Use MW 517.12 for calculations.
-
Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).
-
Enzyme: Purified 20S Proteasome (human or erythrocyte-derived).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT.
Step-by-Step Workflow
Step 1: Stock Solution Preparation (Critical)
-
Weigh Ixazomib Citrate (MLN9708).[6]
-
Dissolve in 100% DMSO to create a 10 mM stock .
-
Calculation: Mass (mg) / 517.12 (MW) = Moles.
-
Example: 5.17 mg in 1 mL DMSO = 10 mM.
-
-
Note: Do not store aqueous dilutions; prepare fresh due to rapid hydrolysis.
Step 2: Serial Dilution
-
Dilute the 10 mM stock in Assay Buffer to prepare 10X working concentrations.
-
Recommended range: 0.1 nM to 1000 nM (final concentration).
Step 3: Enzyme Incubation
-
Add 10 µL of diluted Ixazomib to 80 µL of Assay Buffer containing 20S Proteasome (0.5 µg/mL final).
-
Incubate for 15 minutes at 37°C .
-
Mechanistic Note: This allows hydrolysis of MLN9708 to MLN2238 and equilibrium binding to the
5 subunit.
Step 4: Substrate Addition
-
Add 10 µL of Suc-LLVY-AMC substrate (typically 50-100 µM final concentration).
-
Total reaction volume: 100 µL.
Step 5: Kinetic Measurement
-
Measure fluorescence immediately (Ex: 360-380 nm / Em: 440-460 nm).
-
Read every 2 minutes for 60 minutes at 37°C.
Step 6: Data Analysis
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize to DMSO control (0% inhibition).
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to a 4-parameter logistic equation to determine IC50.
Workflow Diagram
Figure 2: Experimental workflow for determining the IC50 of Ixazomib Citrate against proteasome activity.
References
-
Kupperman, E., et al. (2010). "Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Human Cancer." Cancer Research, 70(5), 1970–1980.
-
Chauhan, D., et al. (2011). "In Vitro and In Vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 against Multiple Myeloma Cells." Clinical Cancer Research, 17(16), 5311–5321.
-
Muz, B., et al. (2016). "Ixazomib: a second-generation proteasome inhibitor for the treatment of multiple myeloma."[8][9][10] Drug Design, Development and Therapy, 10, 217–226.
-
Takeda Pharmaceuticals. (2015). "NINLARO® (ixazomib) Prescribing Information."[1]
Sources
- 1. ninlaro.com [ninlaro.com]
- 2. researchgate.net [researchgate.net]
- 3. Ixazomib | Autophagy | Caspase | Proteasome | TargetMol [targetmol.com]
- 4. thomassci.com [thomassci.com]
- 5. Ixazomib citrate | C20H23BCl2N2O9 | CID 56844015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MLN2238, a proteasome inhibitor, induces caspase-dependent cell death, cell cycle arrest, and potentiates the cytotoxic activity of chemotherapy agents in rituximab-chemotherapy-sensitive or rituximab-chemotherapy-resistant B-cell lymphoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. onclive.com [onclive.com]
- 10. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanelements.com [americanelements.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Ixazomib Citrate (EtOH Formulations)
Executive Summary & Hazard Profiling
Ixazomib citrate (Ninlaro) is a reversible proteasome inhibitor. While efficacious in multiple myeloma treatment, it presents significant occupational hazards. It is classified as an antineoplastic agent (NIOSH Group 1) and a reproductive toxin (Category 1B).
The "EtOH" Factor: Your specific inquiry regarding "Ixazomib citrate EtOH" implies the handling of research-grade stock solutions dissolved in ethanol or ethanol-solvated crystal forms. This introduces a dual-hazard profile :
-
Cytotoxicity: Direct DNA/proteasome interaction capabilities.
-
Ignitability (D001): If the formulation contains >24% ethanol by volume and has a flash point <60°C (140°F), it is RCRA-regulated as ignitable hazardous waste.
Chemical & Physical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 1239908-20-3 | Use for waste manifesting. |
| Hazard Class | Cytotoxic / Antineoplastic | Requires segregation from general trash and biohazard waste. |
| RCRA Status | Characteristic Waste | Not P/U-listed by name, but regulated due to toxicity and ignitability (if EtOH >24%). |
| Solubility | Soluble in Ethanol, DMSO | Spills in EtOH spread faster than solids; requires solvent-compatible absorbents. |
| Deactivation | Oxidation Required | Standard detergents are insufficient. Requires Bleach or H₂O₂.[1] |
Personal Protective Equipment (PPE) Protocol
Principle: Create a redundant barrier system to prevent dermal absorption and inhalation of aerosols.
-
Respiratory: N95 respirator (minimum) for solid handling; PAPR (Powered Air Purifying Respirator) recommended for spill cleanup or powder manipulation outside a Biosafety Cabinet (BSC).
-
Dermal (Hands): Double-gloving is mandatory.
-
Inner Layer: Latex or Nitrile (tucked under gown cuff).
-
Outer Layer: Nitrile (extended cuff, over gown cuff).
-
Rationale: Ixazomib is a small molecule that can permeate single layers; the air gap between gloves reduces diffusion rates.
-
-
Body: Lint-free, varying-permeability chemotherapy gown (closed front, long sleeves).
-
Eyes: Chemical splash goggles (face shield required if pouring EtOH solutions).
Waste Segregation Logic (Trace vs. Bulk)
Proper disposal depends entirely on the volume of waste remaining. You must distinguish between Trace Waste and Bulk Waste to comply with EPA/RCRA regulations.
A. Trace Chemotherapy Waste ("Yellow Bin")
-
Definition: Containers that are "RCRA Empty" (less than 3% of the total volume remains by weight).
-
Items: Empty vials, syringes, IV bags, and PPE used during standard handling (no spills).
-
Disposal Path: Place in Yellow Chemotherapy Waste Containers . These are incinerated at a medical waste facility.
B. Bulk Chemotherapy Waste ("Black Bin")
-
Definition: Any container holding >3% residual volume, spill cleanup materials, or unused stock solutions.
-
Items: Half-full vials, expired EtOH stock solutions, spill pads, grossly contaminated PPE.
-
Disposal Path: Place in Black RCRA Hazardous Waste Containers .
-
Critical Note for EtOH Solutions: If disposing of an ethanol stock solution, the waste container must be compatible with solvents (HDPE or Glass) and labeled with "Flammable" and "Toxic" stickers.
Decision Matrix: Disposal Workflow
The following diagram illustrates the logical flow for segregating Ixazomib waste streams.
Figure 1: Decision tree for segregating Ixazomib Citrate waste based on physical state and volume.
Spill Management & Decontamination
Scenario: You have dropped a 10mL glass vial of Ixazomib Citrate (10mM in EtOH) on the lab floor.
-
Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.
-
PPE Up: Don double gloves, N95 respirator, gown, and goggles.
-
Contain: Place absorbent pads over the liquid to prevent ethanol evaporation and aerosolization. Do not wipe yet.
-
Deactivate (The Oxidation Step):
-
Clean:
-
Absorb the bleach/drug mixture with fresh pads.
-
Clean the area twice with detergent and water to remove bleach residue (prevents corrosion of surfaces).
-
-
Dispose: All pads, gloves, and tools go into the Black Bulk Waste container.
References & Regulatory Grounding[4]
-
NIOSH (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[4] (Ixazomib listed under Table 1: Antineoplastic Drugs). [Link]
-
Takeda Pharmaceuticals. Ninlaro (Ixazomib) Prescribing Information & Handling. (Provides basis for cytotoxicity and reproductive hazard classification). [Link]
-
U.S. EPA. Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). (Defines "RCRA Empty" and P/U listing logic). [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
